LLY-283
Description
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOWAHTEXIWBO-QFRSUPTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LLY-283: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LLY-283 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the progression of various cancers.[1][2] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1][3] Elevated PRMT5 expression is a common feature in numerous malignancies, including breast cancer, gastric cancer, glioblastoma, and lymphoma, making it a compelling therapeutic target.[1][4] This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and preclinical anti-tumor activity.
Molecular Mechanism of Action: Targeting the SAM Pocket
This compound functions as a cofactor-competitive inhibitor, binding to the S-adenosyl methionine (SAM) binding pocket of the PRMT5:MEP50 complex.[3][5][6] This binding prevents the natural cofactor, SAM, from accessing the active site, thereby inhibiting the transfer of a methyl group to substrate proteins.[1][3] Crystallographic studies have revealed the specific interactions between this compound and the SAM pocket, with its adenine and ribose moieties mimicking the binding of SAM.[5]
The inhibitory action of this compound is highly selective for PRMT5, with over 100-fold selectivity against other histone methyltransferases.[7][8] This specificity minimizes off-target effects, a crucial attribute for a therapeutic agent.
Quantitative Inhibition Data
The potency of this compound has been quantified through various in vitro and cellular assays.
| Assay Type | Metric | Value (nM) | Cell Line/System | Reference |
| Enzymatic Inhibition | IC50 | 22 ± 3 | PRMT5:MEP50 complex | [1][2][4][9] |
| Cellular Inhibition | IC50 | 25 ± 1 | MCF7 cells (SmBB' methylation) | [1][2][4][9] |
| Cellular Inhibition | IC50 | ~40 | A375 cells (MDM4 splicing) | [8] |
| Antiproliferative Activity | IC50 | 46 ± 5 | A375 cells | [1] |
Downstream Cellular Effects: Disruption of RNA Splicing and p53 Regulation
A primary consequence of PRMT5 inhibition by this compound is the disruption of RNA splicing.[1][3] PRMT5 is a critical component of the methylosome complex, which is responsible for the symmetric dimethylation of Sm proteins (e.g., SmB/B', SmD1, SmD3).[1][3] This methylation is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs), the core machinery of the spliceosome.
By inhibiting PRMT5, this compound reduces Sm protein methylation, leading to defects in snRNP biogenesis and subsequent alterations in pre-mRNA splicing.[1][3] One of the key downstream targets of this splicing dysregulation is the MDM4 gene.[1][3] Inhibition of PRMT5 leads to the alternative splicing of MDM4 pre-mRNA, resulting in a truncated, non-functional protein that is targeted for degradation.[1][3] The subsequent decrease in full-length MDM4 protein leads to the induction of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.[1][3]
Antitumor Activity
This compound has demonstrated broad antiproliferative activity across a range of cancer cell lines, including those derived from breast, lung, skin, ovarian, and gastric cancers.[1] In vivo studies using mouse xenograft models have also confirmed its antitumor efficacy when administered orally.[2][4][9] For instance, in a glioblastoma mouse model, treatment with this compound resulted in a significant survival benefit.[10]
Experimental Protocols
In Vitro PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PRMT5 enzymatic activity.
Methodology:
-
A radioactivity-based assay is employed to monitor the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate.[1]
-
The PRMT5:MEP50 enzyme complex is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the peptide substrate and [³H]-SAM.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled peptide is captured.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular SmBB' Methylation Assay
Objective: To assess the ability of this compound to inhibit PRMT5 activity within cancer cells.
Methodology:
-
MCF7 cells are cultured in DMEM supplemented with 10% FBS.[9]
-
Cells are treated with a dose range of this compound or a DMSO control for 48 hours.[9]
-
Following treatment, cells are harvested, and whole-cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane for Western blot analysis.
-
The membrane is probed with primary antibodies specific for symmetrically dimethylated SmBB' and a loading control (e.g., total SmD3).[11]
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The intensity of the bands is quantified to determine the reduction in SmBB' methylation.
MDM4 Alternative Splicing Assay
Objective: To measure the effect of this compound on the alternative splicing of MDM4.
Methodology:
-
A375 cells are treated with varying concentrations of this compound.[1]
-
After the treatment period, total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qPCR) is conducted using primers that specifically amplify the different splice variants of MDM4.[1]
-
The relative abundance of the alternatively spliced MDM4 transcript (lacking exon 6) is compared to the full-length transcript.[3]
-
Results are normalized to a housekeeping gene to control for variations in RNA input.
Resistance Mechanisms
While this compound shows significant promise, the potential for acquired resistance is an important consideration in its clinical development. Studies on resistance to PRMT5 inhibitors have indicated that it can arise through a drug-induced transcriptional state switch rather than the selection of pre-existing resistant populations.[12] Further investigation into these mechanisms is crucial for developing strategies to overcome or circumvent resistance.
Conclusion
This compound is a highly potent and selective inhibitor of PRMT5 with a well-defined mechanism of action. By targeting the SAM-binding pocket of PRMT5, this compound effectively disrupts downstream cellular processes, most notably RNA splicing, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell death. Its broad antiproliferative activity in preclinical models underscores its potential as a valuable therapeutic agent for a variety of cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
LLY-283: A Technical Guide to the Potent and Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LLY-283, a novel, potent, and selective S-adenosyl methionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound serves as a critical chemical probe for interrogating PRMT5 biology and represents a promising therapeutic lead, particularly for cancers with specific genetic vulnerabilities.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including mRNA splicing, signal transduction, and transcriptional regulation.[1][2] Dysregulation and overexpression of PRMT5 are implicated in the progression of various cancers, including breast cancer, glioblastoma, and lymphoma, making it an attractive target for therapeutic intervention.[1][3][4]
This compound is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the PRMT5:MEP50 (methylosome protein 50) complex by directly binding to and occupying the SAM pocket.[1][2] Its development was a significant step forward from earlier substrate-competitive inhibitors. A key therapeutic hypothesis for PRMT5 inhibition lies in the concept of synthetic lethality. A significant portion of human cancers (~10-15%) exhibit homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is located near the CDKN2A tumor suppressor.[5][6] Loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis.[7] MTA is a weak endogenous inhibitor of PRMT5, thus sensitizing MTAP-deleted cancer cells to further pharmacological inhibition of PRMT5.[7][8] this compound exploits this vulnerability, showing preferential activity in this context.
This guide summarizes the core biochemical and cellular activity of this compound, details the experimental protocols used for its characterization, and visualizes its mechanism of action and evaluation workflow.
Quantitative Data Summary
The inhibitory activity and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison. Its diastereomer, LLY-284, serves as a much less active negative control.[1][9]
Table 1: Biochemical and Cellular Potency
| Parameter | Target/Assay | Cell Line | Value (nM) | Citation(s) |
| Enzymatic IC₅₀ | PRMT5:MEP50 Complex | - | 22 ± 3 | [1][9] |
| Cellular IC₅₀ | SmBB' Methylation | MCF7 | 25 ± 1 | [1][9] |
| Binding Affinity (Kd) | PRMT5:MEP50 Complex | - | 6 ± 2 | [9] |
| Antiproliferative IC₅₀ | Cell Viability | A375 | 46 ± 5 | [9] |
| MDM4 Splicing EC₅₀ | Exon 6 Skipping | A375 | 40 | [2] |
| Negative Control IC₅₀ (LLY-284) | PRMT5:MEP50 Complex | - | 1074 ± 53 | [1][9] |
Table 2: In Vitro Binding Kinetics (Surface Plasmon Resonance)
| Parameter | Description | Value | Citation(s) |
| kon | Association Rate Constant | 3.9 ± 0.4 x 10⁵ M⁻¹s⁻¹ | [1][9] |
| koff | Dissociation Rate Constant | 2.2 ± 0.8 x 10⁻³ s⁻¹ | [1][9] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Cell Line | Dosage & Administration | Outcome | Citation(s) |
| SCID Mice | A375 Xenograft | 20 mg/kg, Oral (QD) | Statistically significant tumor growth inhibition over 28 days. | [9] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting PRMT5, which blocks the symmetric dimethylation of its substrates. One of the most critical applications of this inhibition is in cancers with MTAP gene deletion, creating a synthetic lethal interaction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, synthesized from published literature.[1][9]
PRMT5:MEP50 In Vitro Enzymatic Assay (Radioactivity-based)
This assay quantifies the enzymatic activity of the PRMT5:MEP50 complex by measuring the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer consisting of 20 mM Tris-HCl (pH 8.0), 0.01% Tween-20, and 10 mM DTT.
-
Enzyme and Substrate: Add recombinant human PRMT5:MEP50 complex to the reaction buffer. Add a biotinylated peptide substrate derived from histone H4.
-
Cofactor: Add [³H]-S-adenosyl methionine ([³H]-SAM) to the mixture to initiate the reaction. The final concentration of SAM should be at its Kₘ value to ensure sensitivity to competitive inhibitors.
-
Inhibitor Addition: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an excess of unlabeled SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate (e.g., FlashPlate). The biotinylated peptide binds to the plate. Unbound [³H]-SAM is washed away.
-
Quantification: Measure the plate-bound radioactivity using a scintillation counter. The signal is proportional to PRMT5 activity.
-
Data Analysis: Normalize the data to the DMSO control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Cellular PRMT5 Target Engagement Assay (Western Blot)
This assay measures the ability of this compound to inhibit PRMT5 activity inside cells by detecting the methylation status of a known PRMT5 substrate, SmBB'.
-
Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin until approximately 40-50% confluent.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO control) for 48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for symmetrically dimethylated SmBB' (SmBB'-Rme2s).
-
Incubate with a primary antibody for total SmBB' as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SmBB'-Rme2s signal to the total SmBB' signal. Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC₅₀.
In Vivo Antitumor Efficacy Study (A375 Xenograft Model)
This study evaluates the ability of orally administered this compound to inhibit tumor growth in a mouse model.
-
Animal Model: Use female severe combined immunodeficiency (SCID) mice.[9]
-
Cell Implantation: Subcutaneously inject A375 human melanoma cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally once daily (QD) at a dose of 20 mg/kg.[9]
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Record tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 28 days).[9]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage by comparing the mean tumor volume of the treated group to the vehicle control group. Analyze for statistical significance.
Drug Discovery and Evaluation Workflow
The characterization of a chemical probe like this compound follows a logical progression from initial screening to in vivo validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 6. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
LLY-283: A Potent and Selective PRMT5 Inhibitor for Cancer Therapy
A Technical Whitepaper on the Discovery, Characterization, and Preclinical Evaluation of LLY-283
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of this compound, a potent, selective, and orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This guide details the discovery, biochemical and cellular characterization, and preclinical anti-tumor activity of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing complex biological pathways.
Introduction to this compound and its Target: PRMT5
Protein arginine methylation is a crucial post-translational modification that governs a multitude of cellular functions, including RNA processing, signal transduction, and transcriptional regulation. The Protein Arginine Methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to arginine residues on histone and non-histone proteins.
PRMT5 is the primary type II arginine methyltransferase, responsible for symmetric dimethylation of arginine residues. Its expression is elevated in a variety of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma. The oncogenic role of PRMT5 is linked to its influence on critical cellular pathways, including the regulation of splicing and the modulation of tumor suppressor pathways.
This compound (also referred to as Compound 1) emerged from discovery efforts as a potent and selective inhibitor of PRMT5. It is a SAM-competitive inhibitor, directly binding to and occupying the SAM pocket of the PRMT5:MEP50 complex. This mode of action distinguishes it from earlier, less potent or substrate-competitive inhibitors. A closely related diastereomer, LLY-284 (Compound 2), is significantly less active and serves as a valuable negative control for in-cell studies.
Biochemical and Cellular Characterization of this compound
The potency and selectivity of this compound have been extensively evaluated through a series of in vitro and cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, LLY-284.
Table 1: In Vitro Biochemical Activity of this compound and LLY-284
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | PRMT5:MEP50 complex | Enzyme Inhibition | 22 ± 3 | 6 |
| LLY-284 | PRMT5:MEP50 complex | Enzyme Inhibition | >1000 | Not Reported |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) |
| MCF7 | SmBB' Methylation | Western Blot | 25 ± 1 |
| A375 | MDM4 Splicing | qPCR | 40 |
| A375 | Proliferation | CellTiter-Glo (7-day) | 46 |
| Z-138 | Proliferation | Not Specified | 10 |
| REC-1 | Proliferation | Not Specified | 22 |
| IM-9 | Proliferation | Not Specified | 46 |
| KMS-12-BM | Proliferation | Not Specified | 6 |
| RPMI-8226 | Proliferation | Not Specified | 9 |
| NCI-H2171 | Proliferation | Not Specified | 10 |
| H-2122 | Proliferation | Not Specified | 27 |
| A2058 | Proliferation | Not Specified | 13 |
| GAK | Proliferation | Not Specified | 16 |
| OVCAR-3 | Proliferation | Not Specified | 32 |
Table 3: In Vivo Pharmacokinetic and ADME Properties of this compound in Mouse
| Parameter | Value |
| Oral Bioavailability | Dynamic Range |
| Plasma Clearance | Moderate to Slow |
| CYP Inhibition Potential | Low |
| Unbound Cmax (@10 mg/kg PO) | Exceeds cellular MDM4 IC50 |
(Note: Specific quantitative values for all ADME parameters were not publicly available in the reviewed sources.)
Experimental Protocols
-
Principle: A radioactivity-based assay was used to measure the transfer of a tritiated methyl group from [3H]-SAM to a peptide substrate by the PRMT5:MEP50 complex.
-
Reagents:
-
Recombinant human PRMT5:MEP50 complex.
-
Peptide substrate (sequence not specified in the provided search results).
-
[3H]-S-adenosylmethionine (SAM).
-
Assay Buffer (composition not specified).
-
This compound or LLY-284 at various concentrations.
-
-
Procedure:
-
The PRMT5:MEP50 enzyme, peptide substrate, and inhibitor (this compound or LLY-284) were incubated together in the assay buffer.
-
The reaction was initiated by the addition of [3H]-SAM.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the radiolabeled peptide product was separated from the unreacted [3H]-SAM.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
-
Principle: This assay quantifies the inhibition of PRMT5 activity in cells by measuring the level of symmetric dimethylation of the spliceosomal protein SmBB', a known PRMT5 substrate.
-
Cell Line: MCF7 human breast cancer cells.
-
Reagents:
-
MCF7 cells.
-
This compound at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Primary antibodies: anti-SmBB' (total) and anti-symmetrically dimethylated SmBB' (SmBB'-Rme2s).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
MCF7 cells were seeded and allowed to adhere.
-
Cells were treated with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
Cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against total SmBB' and SmBB'-Rme2s.
-
The membrane was washed and incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal was detected using a chemiluminescent substrate and imaged.
-
The intensity of the SmBB'-Rme2s band was normalized to the total SmBB' band for each treatment condition.
-
IC50 values were calculated by plotting the normalized SmBB'-Rme2s levels against the this compound concentration.
-
-
Principle: Inhibition of PRMT5 disrupts the spliceosome machinery, leading to alternative splicing of certain mRNAs, including the skipping of exon 6 in MDM4. This assay quantifies this splicing event using quantitative PCR.
-
Cell Line: A375 human melanoma cells.
-
Reagents:
-
A375 cells.
-
This compound at various concentrations.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR primers specific for MDM4 exon 5 and the exon 5-7 junction (to detect exon 6 skipping).
-
qPCR master mix.
-
-
Procedure:
-
A375 cells were treated with this compound for 72 hours.
-
Total RNA was extracted from the cells.
-
RNA was reverse-transcribed to cDNA.
-
qPCR was performed using primers to amplify a region within exon 5 (as a control for total MDM4 expression) and a region spanning the junction of exon 5 and exon 7 (indicative of exon 6 skipping).
-
The relative amount of the exon 6-skipped transcript was calculated and normalized to the level of total MDM4 (exon 5).
-
EC50 values were determined by plotting the normalized level of exon 6 skipping against the this compound concentration.
-
In Vivo Antitumor Activity
The anti-tumor efficacy of this compound was evaluated in a preclinical mouse xenograft model.
Experimental Protocol: A375 Xenograft Model
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice.
-
Tumor Model: Subcutaneous xenografts of the human melanoma cell line A375.
-
Treatment:
-
This compound was administered orally (p.o.) once daily (QD) at a dose of 20 mg/kg.
-
A vehicle control group was also included.
-
-
Procedure:
-
A375 cells were implanted subcutaneously into the flank of SCID mice.
-
When tumors reached a predetermined size, the mice were randomized into treatment and vehicle control groups.
-
This compound or vehicle was administered orally once daily for 28 days.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated group.
-
-
Results: this compound demonstrated statistically significant tumor growth inhibition in the A375 xenograft model and was well-tolerated, with only moderate body weight loss observed.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the specific inhibition of PRMT5, leading to the modulation of downstream signaling pathways.
PRMT5 Inhibition and p53 Pathway Activation
A key mechanism of action for this compound is the disruption of MDM4 alternative splicing. PRMT5-mediated methylation of spliceosomal components is essential for proper splicing. Inhibition of PRMT5 by this compound leads to the skipping of exon 6 in the MDM4 pre-mRNA. The resulting MDM4 splice variant is targeted for nonsense-mediated decay, leading to a decrease in the full-length MDM4 protein. As MDM4 is a negative regulator of the p53 tumor suppressor, its downregulation results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis.
Broader Implications for Cellular Signaling
While the MDM4-p53 axis is a well-defined pathway affected by this compound, PRMT5 has broader roles in cellular signaling. PRMT5 has been implicated in the regulation of the PI3K/AKT/mTOR and ERK signaling pathways. However, the direct and specific effects of this compound on these pathways require further investigation. The anti-proliferative activity of this compound across a wide range of cancer cell lines suggests that its therapeutic effects may be mediated through the modulation of multiple oncogenic pathways.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models. Its well-defined mechanism of action, involving the induction of the p53 tumor suppressor pathway through the modulation of MDM4 splicing, provides a strong rationale for its clinical development. The favorable pharmacokinetic and ADME properties of this compound further support its potential as a therapeutic agent for a variety of cancers with elevated PRMT5 expression. This technical guide provides a comprehensive summary of the key data and methodologies that underscore the discovery and characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.
LLY-283: A Comprehensive Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the target engagement and binding kinetics of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and further investigate this compound.
Core Concepts: Target and Mechanism of Action
This compound is a small molecule inhibitor that targets PRMT5, a type II arginine methyltransferase.[1][2][3] PRMT5 plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] this compound exhibits its inhibitory effect by binding to the S-adenosylmethionine (SAM) pocket of the PRMT5:MEP50 complex, thereby acting as a SAM-competitive inhibitor.[4][6] This mode of action prevents the transfer of a methyl group from SAM to PRMT5 substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: In Vitro Enzymatic Inhibition and Binding Kinetics
| Parameter | Value | Assay | Target Complex | Reference |
| IC50 | 22 ± 3 nM | Radioactivity-based enzymatic assay | PRMT5:MEP50 | [4][5] |
| Kd | 6 ± 2 nM | Surface Plasmon Resonance (SPR) | PRMT5:MEP50 | [4][5] |
| kon (Association Rate) | 3.9 ± 0.4 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | PRMT5:MEP50 | [4][5] |
| koff (Dissociation Rate) | 2.2 ± 0.8 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | PRMT5:MEP50 | [4][5] |
Table 2: Cellular Target Engagement and Functional Activity
| Parameter | Value | Assay | Cell Line | Key Substrate/Process | Reference |
| IC50 | 25 ± 1 nM | Cellular PRMT5 Assay (Western Blot) | MCF7 | SmB/B' symmetric dimethylation | [1][2][4] |
| EC50 | 40 nM | MDM4 Alternative Splicing (qPCR) | A375 | MDM4 exon 6 skipping | [4] |
| IC50 | 46 ± 5 nM | Proliferation Assay | A375 | Cell Proliferation | [4] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the PRMT5 signaling pathway and the mechanism of action of this compound.
Figure 1: PRMT5 Signaling Pathway in the Nucleus and Cytoplasm.
Figure 2: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Radioactivity-Based Enzymatic Assay
This assay measures the enzymatic activity of the PRMT5:MEP50 complex by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.
Workflow Diagram:
Figure 3: Workflow for the Radioactivity-Based Enzymatic Assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Serially dilute this compound in DMSO. Prepare solutions of recombinant human PRMT5:MEP50 complex, a suitable peptide substrate (e.g., histone H4 peptide), and [3H]-SAM.
-
Compound Incubation: In a 96-well plate, add the PRMT5:MEP50 enzyme to the assay buffer containing the various concentrations of this compound or DMSO control. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the methyltransferase reaction by adding a mixture of the peptide substrate and [3H]-SAM.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Peptide Capture: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.
-
Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition at each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding interaction between an analyte (this compound) and a ligand (PRMT5:MEP50) immobilized on a sensor chip.
Workflow Diagram:
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® TE PRMT5 Assay [promega.jp]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Function of PRMT5 and its Inhibition by LLY-283
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, and its dysregulation is frequently implicated in oncogenesis. This technical guide provides a comprehensive overview of the biological functions of PRMT5, its role in key signaling pathways, and the mechanism of its potent and selective inhibitor, LLY-283. We delve into the downstream effects of PRMT5 inhibition, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals investigating PRMT5 as a therapeutic target.
Introduction: The Biological Significance of PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates. This post-translational modification is a pivotal regulatory mechanism controlling a wide array of cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.
PRMT5 is ubiquitously expressed and plays a crucial role in normal cellular physiology. However, its overexpression has been documented in a variety of cancers, including hematological malignancies and solid tumors, where it is often associated with poor prognosis. This has positioned PRMT5 as a compelling target for anti-cancer drug development.
Core Biological Functions of PRMT5
PRMT5's functional diversity stems from its ability to methylate a broad spectrum of substrates, thereby influencing their activity, localization, and interaction with other molecules.
Transcriptional Regulation
PRMT5 primarily mediates transcriptional repression by symmetrically dimethylating arginine residues on histone tails, such as H4R3, H3R8, and H2AR3. These sDMA marks are recognized by effector proteins that recruit transcriptional repressor complexes to chromatin, leading to gene silencing.
RNA Splicing
A critical function of PRMT5 is its role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. PRMT5 methylates Sm proteins (SmB/B', SmD1, and SmD3), which is a crucial step for their assembly into the snRNP core. Inhibition of PRMT5 disrupts this process, leading to widespread intron retention and alternative splicing events, which can trigger cell cycle arrest and apoptosis.
Signal Transduction
PRMT5 modulates several key signaling pathways implicated in cancer cell proliferation and survival. It can directly methylate components of pathways such as the EGFR, PI3K/AKT, and STAT3 signaling cascades, thereby influencing their activation status and downstream signaling output.[1][2][3][4]
DNA Damage Response
PRMT5 is also involved in the DNA damage response (DDR). It has been shown to methylate proteins involved in DNA repair pathways, thereby influencing the cellular response to genotoxic stress.
This compound: A Potent and Selective PRMT5 Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of PRMT5.[5] It has demonstrated significant anti-tumor activity in preclinical models and is a valuable tool for elucidating the biological consequences of PRMT5 inhibition.[5][6]
Mechanism of Action
This compound is an S-adenosyl-L-methionine (SAM) competitive inhibitor of PRMT5.[7] It binds to the SAM-binding pocket of PRMT5, preventing the transfer of a methyl group from SAM to its substrates. The crystal structure of the PRMT5:MEP50 complex bound to this compound has been resolved, providing detailed insights into its binding mode.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound against PRMT5
| Parameter | Value | Reference |
| IC50 (enzymatic) | 22 ± 3 nM | [7][8] |
| Kd vs. PRMT5:MEP50 | 6 ± 2 nM | [9][10] |
| Cellular IC50 (SmBB' methylation) | 25 ± 1 nM (MCF7 cells) | [7][8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (7-Day Assay)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 46 ± 5 | [7] |
| A2058 | Melanoma | 13 | [10] |
| COLO-829 | Melanoma | 13 | [10] |
| ARH-77 | B-cell Lymphoma | 10 | [10] |
| Daudi | Burkitt's Lymphoma | 17 | [10] |
| KARPAS-422 | B-cell Lymphoma | 30 | [10] |
| Rec-1 | Mantle Cell Lymphoma | 10 | [10] |
| HEL 92.1.7 | Erythroleukemia | 10 | [10] |
| MV4-11 | Acute Myeloid Leukemia | 10 | [10] |
| OPM-2 | Multiple Myeloma | 10 | [10] |
| RPMI-8226 | Multiple Myeloma | 10 | [10] |
| HCC1937 | Breast Cancer | 30 | [10] |
| UACC-812 | Breast Cancer | 30 | [10] |
| NCI-H1651 | Lung Cancer | 30 | [10] |
| NCI-H1930 | Lung Cancer | 30 | [10] |
| NCI-H2122 | Lung Cancer | 30 | [10] |
| NCI-H2171 | Lung Cancer | 30 | [10] |
| NUGC-3 | Gastric Cancer | 10 | [10] |
| OVCAR-3 | Ovarian Cancer | 30 | [10] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key PRMT5-related signaling pathways and a typical experimental workflow for evaluating PRMT5 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PRMT5 and its inhibitors.
PRMT5 Enzymatic Assay (Radioactive Filter-Binding Assay)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
³H-SAM (PerkinElmer)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 25 mM EDTA
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 100 nM PRMT5/MEP50, and 10 µM histone H4 peptide.
-
Add varying concentrations of this compound or DMSO vehicle control to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µM ³H-SAM (specific activity ~80 Ci/mmol).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of stop solution.
-
Spot 20 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 75 mM phosphoric acid.
-
Rinse the filter paper with ethanol and allow it to air dry.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.[11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle control for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC₅₀ values.
Western Blot Analysis of Substrate Methylation
This technique is used to detect the levels of symmetric dimethylation on PRMT5 substrates, such as SmBB'.
Materials:
-
Cell lysates from this compound or DMSO-treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmBB', anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies against the total substrate protein (e.g., anti-SmBB') and a loading control (e.g., anti-GAPDH) to normalize the sDMA signal.
RNA-Sequencing and Data Analysis
RNA-sequencing (RNA-seq) is used to analyze global changes in gene expression and alternative splicing upon PRMT5 inhibition.[15]
Protocol:
-
RNA Extraction and Library Preparation:
-
Treat cells with this compound or DMSO for the desired time.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.
-
Prepare RNA-seq libraries from high-quality RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Alternative Splicing Analysis: Use tools like rMATS or DEXSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis using databases like GO and KEGG to identify biological pathways affected by PRMT5 inhibition.
-
Conclusion
PRMT5 is a multifaceted enzyme with critical roles in numerous cellular processes, making it an attractive therapeutic target in oncology. The potent and selective inhibitor this compound has proven to be an invaluable tool for probing the biological functions of PRMT5 and for evaluating its therapeutic potential. The inhibition of PRMT5's methyltransferase activity leads to profound effects on gene expression, RNA splicing, and cell signaling, ultimately resulting in the suppression of cancer cell growth. The data and protocols presented in this technical guide provide a solid foundation for further research into the development of PRMT5-targeted therapies.
References
- 1. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. bioquochem.com [bioquochem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. chondrex.com [chondrex.com]
- 15. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
LLY-283: A Technical Guide to its Impact on Symmetric Dimethylarginine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its direct effect on the cellular levels of symmetric dimethylarginine (SDMA). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action and Relationship to SDMA
This compound is a small molecule inhibitor that targets PRMT5, a type II arginine methyltransferase.[1][2][3][4][5] PRMT5 is the primary enzyme responsible for catalyzing the formation of symmetric dimethylarginine (SDMA) on both histone and non-histone proteins.[1][2][4][6][7][8] This post-translational modification plays a crucial role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[1][2][4][7][8]
By selectively inhibiting PRMT5, this compound directly curtails the enzymatic production of SDMA.[9] This leads to a measurable decrease in global SDMA levels within cells, a key biomarker for assessing the on-target activity of PRMT5 inhibitors.[9][10][11][12][13] The potency of this compound is in the low nanomolar range, making it a powerful tool for studying the biological consequences of PRMT5 inhibition and SDMA reduction.[1][2][3][4][5][14]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency of this compound and its effect on SDMA levels.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Description | Source |
| In Vitro IC50 | 22 ± 3 nM | 50% inhibitory concentration against PRMT5 enzymatic activity in a biochemical assay. | [1][2][4][5][8] |
| Cellular IC50 | 25 ± 1 nM | 50% inhibitory concentration against PRMT5 activity in cellular assays. | [1][3][4][5][8][14] |
| MDM4 Splicing EC50 | 40 nM | 50% effective concentration for inhibiting the PRMT5-mediated splicing of MDM4 in A375 melanoma cells. | [1][2] |
Table 2: Effect of this compound on Symmetric Dimethylarginine (SDMA) Levels in Cancer Cell Lines
| Cell Line | This compound Concentration | Duration of Treatment | Percent Reduction in SDMA (Relative to Vehicle) | Source |
| U251 | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |
| PSN1 | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |
| MDA-MB-231 | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |
| MRC9 (Normal Fibroblast) | 5 - 100 nM | 24 hours | Dose-dependent decrease | [9] |
Note: The referenced study demonstrates a dose-dependent reduction in SDMA but does not provide specific percentage inhibition values for each concentration in the abstract.
Experimental Protocols
This section details the methodologies used to ascertain the effect of this compound on PRMT5 activity and cellular SDMA levels.
In Vitro PRMT5 Enzyme Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the PRMT5:MEP50 complex.
-
Principle: A radioactivity-based assay monitoring the transfer of a tritiated methyl group ([3H]-CH3) from the co-factor S-adenosyl-L-[methyl-3H]-methionine (3H-SAM) to a peptide substrate.
-
Reagents:
-
Recombinant human PRMT5:MEP50 complex
-
Peptide substrate
-
3H-SAM
-
This compound (or other test compounds) at various concentrations
-
Assay buffer
-
-
Procedure:
-
The PRMT5:MEP50 enzyme complex is incubated with varying concentrations of this compound.
-
The peptide substrate and 3H-SAM are added to initiate the methylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled peptide product is separated from the unreacted 3H-SAM.
-
The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]
-
Cellular SDMA Quantification by ELISA
This cellular assay measures the level of global symmetric dimethylarginine in cell lysates following treatment with this compound.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify the amount of SDMA in total protein lysates from treated cells.
-
Procedure:
-
Cell Culture and Treatment: Cancer cell lines (e.g., U251, PSN1, MDA-MB-231) are cultured under standard conditions. Cells are then treated with increasing concentrations of this compound (e.g., 5-100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular protein.
-
ELISA Protocol:
-
The wells of a microplate are coated with the cell lysates.
-
A primary antibody specific for SDMA is added to the wells and incubated.
-
After washing away unbound primary antibody, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, leading to a colorimetric change.
-
The absorbance is read using a microplate reader.
-
-
Normalization: The measured SDMA levels are normalized to the total amount of a constitutively expressed protein, such as SmD3, to account for variations in cell number and protein loading. The final results are expressed relative to the vehicle-treated control group.[9]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.
PRMT5 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits the PRMT5/MEP50 complex, blocking SDMA formation and downstream signaling.
Experimental Workflow for Assessing this compound's Effect on Cellular SDMA
Caption: Workflow for quantifying the dose-dependent effect of this compound on cellular SDMA levels.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. catalog.mercer.edu [catalog.mercer.edu]
- 8. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. scite.ai [scite.ai]
Preclinical Antitumor Activity of LLY-283: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor activity of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information presented is compiled from peer-reviewed research, focusing on the compound's mechanism of action, in vitro and in vivo efficacy, and the methodologies used for its evaluation.
Executive Summary
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5, a key regulator of various cellular processes implicated in cancer. By competitively binding to the S-adenosyl methionine (SAM) pocket of the PRMT5:MEP50 complex, this compound effectively blocks the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This inhibition disrupts critical cellular functions, including RNA splicing, leading to broad anti-proliferative effects across a range of cancer cell lines and demonstrating significant tumor growth inhibition in preclinical xenograft models.[4][5]
Mechanism of Action
PRMT5 is a Type II arginine methyltransferase that plays a crucial role in cellular regulation.[1][2][6][7] Its activity is frequently elevated in various cancers, including breast, gastric, glioblastoma, and lymphoma.[1][5][7][8] this compound acts as a SAM-competitive inhibitor, occupying the cofactor binding site and preventing the transfer of a methyl group to PRMT5 substrates.[1][9][2]
One of the well-characterized downstream effects of PRMT5 inhibition by this compound is the disruption of the spliceosome machinery. PRMT5 is responsible for the symmetric dimethylation of Sm proteins (e.g., SmB/B'), a critical step in the assembly of small nuclear ribonucleoproteins (snRNPs).[1] Inhibition of this process by this compound leads to aberrant alternative splicing of specific mRNAs. A key example is the altered splicing of MDM4, which results in the production of a truncated, non-functional protein.[1] This reduction in full-length MDM4 protein leads to the activation of the p53 tumor suppressor pathway, subsequently inducing cell cycle arrest and apoptosis.[1]
Quantitative Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound[1][6][7][9]
| Parameter | Assay | Value |
| Enzymatic Inhibition | PRMT5:MEP50 Biochemical Assay | IC₅₀: 22 ± 3 nM |
| Cellular Inhibition | SmBB' Methylation (MCF7 cells) | IC₅₀: 25 ± 1 nM |
| Binding Affinity | Surface Plasmon Resonance | K_D_: 6 ± 2 nM |
| Splicing Modulation | MDM4 Exon 6 Skipping (A375 cells) | EC₅₀: 40 nM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines[1][7]
| Cancer Type | Cell Line | IC₅₀ (nM) |
| Melanoma | A375 | 46 ± 5 |
| A2058 | 13 | |
| COLO-829 | 13 | |
| Breast | HCC1937 | 37 |
| UACC-812 | 19 | |
| Lung | NCI-H2122 | 11 |
| NCI-H1651 | 18 | |
| Gastric | NUGC-3 | 17 |
| Ovarian | OVCAR-3 | 29 |
| Hematological | ARH-77 (B-cell lymphoma) | 10 |
| Daudi (Burkitt's lymphoma) | 17 | |
| KARPAS-422 (B-cell lymphoma) | 13 | |
| MV4-11 (AML) | 12 |
Table 3: In Vivo Antitumor Efficacy of this compound[1][5][6]
| Model | Cancer Type | Treatment | Outcome |
| A375 Xenograft | Melanoma | 20 mg/kg, oral, once daily for 28 days | Statistically significant tumor growth inhibition. Moderate body weight loss (<10%). |
| GBM Xenograft | Glioblastoma | Not specified | Increased average lifespan by 7 days vs. vehicle. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro PRMT5 Enzyme Inhibition Assay
A radioactivity-based assay was utilized to measure the enzymatic activity of the PRMT5:MEP50 complex.[1][2]
-
Reaction Mixture: Recombinant human PRMT5:MEP50 complex was incubated with a peptide substrate and [³H]-SAM (S-adenosyl methionine) in an assay buffer.
-
Inhibitor Addition: this compound was added at varying concentrations.
-
Incubation: The reaction was allowed to proceed at a controlled temperature.
-
Detection: The transfer of the [³H]-methyl group from SAM to the peptide substrate was quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. 6ckc - Structure of PRMT5:MEP50 in complex with this compound, a potent and selective inhibitor of PRMT5, with antitumor activity - Summary - Protein Data Bank Japan [pdbj.org]
- 9. mdpi.com [mdpi.com]
LLY-283: An In-Depth Technical Guide on its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the compound's mechanism of action, its quantifiable impact on key signaling events, and the experimental protocols used to elucidate these effects. The information is intended for professionals in the fields of cancer biology, signal transduction, and drug discovery.
Introduction: The Role of PRMT5 and the Emergence of this compound
Protein arginine methylation is a critical post-translational modification that governs numerous cellular processes, including signal transduction, RNA processing, transcriptional regulation, and DNA repair.[1][2] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[1] PRMT5 is the primary type II PRMT, responsible for catalyzing the formation of symmetric dimethylarginine (sDMA) on its substrates.[2][3]
PRMT5 has been implicated in the regulation of diverse cellular pathways, such as cell growth, proliferation, apoptosis, and metastasis.[1][2] Its expression is elevated in a variety of cancers, including breast cancer, glioblastoma, gastric cancer, and lymphoma, making it an attractive therapeutic target.[1][2][4] this compound has been identified as a novel, potent, and selective small molecule inhibitor of PRMT5, demonstrating both in vitro and in vivo antitumor activity.[1][5][6] This guide explores the molecular mechanisms through which this compound exerts its effects on cellular signaling.
Mechanism of Action of this compound
This compound functions as a cofactor-competitive inhibitor that directly targets the S-adenosylmethionine (SAM) binding pocket of the PRMT5:MEP50 complex.[1][7][8] By occupying this pocket, this compound prevents the binding of the natural methyl donor, SAM, thereby inhibiting the enzymatic activity of PRMT5.[1][9] X-ray crystallography has confirmed this binding mode, revealing that the adenine and ribose moieties of this compound mimic the interactions of SAM within the active site.[2][9] Specifically, the adenine portion forms hydrogen bonds with Asp419 and Met420, while the ribose interacts with Glu392 and Tyr324.[9] This direct inhibition of PRMT5's catalytic function is the primary mechanism through which this compound impacts downstream signal transduction.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data highlights its high affinity for PRMT5 and its effectiveness in cellular contexts.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (Enzymatic) | 22 ± 3 nM | In vitro PRMT5:MEP50 biochemical assay | [1][5][6] |
| IC₅₀ (Cellular) | 25 ± 1 nM | Cellular PRMT5 assay (MCF7 cells) | [1][6][7] |
| EC₅₀ (Splicing) | 40 nM | MDM4 alternative splicing (A375 cells) | [2] |
| K_D_ | 6 ± 2 nM | Surface Plasmon Resonance (SPR) | [1] |
| k_on_ | 3.9 ± 0.4 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| k_off_ | 2.2 ± 0.8 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| IC₅₀ (LLY-284) | 1074 ± 53 nM | In vitro PRMT5:MEP50 biochemical assay | [1] |
Table 1: Summary of quantitative data for this compound. LLY-284 is the less active diastereomer of this compound.
Impact on Signal Transduction Pathways
This compound's primary impact on signal transduction is mediated through the inhibition of PRMT5's methyltransferase activity, which affects downstream pathways involved in RNA metabolism and transcriptional control.
A key cellular function of PRMT5 is the symmetric dimethylation of spliceosomal Sm proteins, such as SmB/B', SmD1, and SmD3.[1] This methylation is crucial for their proper assembly into small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[1] By inhibiting PRMT5, this compound reduces the methylation of these Sm proteins.[1]
This disruption of snRNP biogenesis directly impacts alternative RNA splicing, a critical process for generating protein diversity and regulating gene expression. A well-documented consequence of this compound treatment is the altered splicing of MDM4 mRNA.[1][2] this compound treatment leads to the skipping of exon 6 in MDM4, demonstrating a direct link between PRMT5 inhibition and the regulation of specific alternative splicing events.[2] This alteration of MDM4, a key regulator of the p53 tumor suppressor pathway, represents a significant impact on a critical cancer signaling network.
In the nucleus, PRMT5 acts as an epigenetic modulator by methylating histones, primarily H4R3 (histone H4 at arginine 3) and H3R8 (histone H3 at arginine 8).[2] The symmetric dimethylation of H4R3 (H4R3me2s) is generally associated with transcriptional repression.[2] PRMT5 has been shown to repress tumor suppressor genes and cell cycle inhibitors like ST7 and CDKN2A.[2] While the direct effects of this compound on histone methylation were not extensively observed in initial cell-based assays, the inhibition of PRMT5 logically implies a potential to de-repress these tumor suppressor pathways, contributing to its anti-proliferative effects.[2]
Through its influence on RNA splicing and transcription, PRMT5 inhibition by this compound affects a wide array of crucial cellular pathways. These include cell growth and proliferation, apoptosis, and DNA damage response.[1][2][9] For instance, ex vivo analysis of xenograft models treated with a different PRMT5 inhibitor showed modulation of BCL2, MYC, and pAKT/pERK levels, suggesting that PRMT5 inhibition can intersect with these core survival and proliferation pathways.[10]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
-
Objective: To determine the in vitro IC₅₀ of this compound against the PRMT5:MEP50 complex.
-
Methodology: A radioactivity-based assay was used to monitor the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate.[1][2]
-
The PRMT5:MEP50 enzyme complex is incubated with varying concentrations of this compound.
-
The reaction is initiated by adding the peptide substrate and ³H-SAM.
-
Following incubation, the reaction is stopped, and the radiolabeled peptide product is captured, typically on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
-
Objective: To measure the effect of this compound on PRMT5 activity within cells.
-
Methodology: This assay quantifies the level of symmetric dimethylation on a known PRMT5 substrate, SmB/B'.[1][2]
-
MCF7 cells are cultured and treated with various concentrations of this compound or a DMSO control for a specified period (e.g., 48 hours).[7]
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for symmetrically dimethylated SmB/B' (anti-sDMA).
-
A loading control (e.g., total SmB/B' or actin) is used for normalization.
-
The signal is detected using a secondary antibody and chemiluminescence, and band intensities are quantified to determine the reduction in substrate methylation.[2]
-
-
Objective: To quantify the effect of this compound on the alternative splicing of MDM4.
-
Methodology: Real-time quantitative PCR (qPCR) is used to measure the relative abundance of MDM4 mRNA isoforms.[2]
-
A375 melanoma cells are treated with this compound for 72 hours.[2]
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR is performed using specific primer sets designed to distinguish between the MDM4 isoform that includes exon 6 and a constitutive region (e.g., exon 5).
-
The ratio of mRNA containing exon 6 to total MDM4 mRNA (or an isoform containing only exon 5) is calculated.[2]
-
The EC₅₀ is determined as the concentration of this compound that causes a 50% change in the splicing ratio.
-
-
Objective: To determine the binding kinetics and affinity (K_D_) of this compound to the PRMT5:MEP50 complex.
-
Methodology: SPR measures real-time binding interactions between an analyte (this compound) and a ligand (PRMT5:MEP50) immobilized on a sensor chip.
-
The PRMT5:MEP50 complex is immobilized on the surface of an SPR sensor chip.
-
A solution containing this compound at various concentrations is flowed over the chip surface.
-
Binding of this compound to the immobilized enzyme causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU).
-
The association (k_on_) and dissociation (k_off_) rate constants are determined from the binding and dissociation phases of the sensorgram.
-
The equilibrium dissociation constant (K_D_) is calculated from the ratio of k_off_ / k_on_.[1]
-
Conclusion
This compound is a highly potent and selective PRMT5 inhibitor that exerts its effects by directly blocking the enzyme's catalytic activity. Its primary impact on signal transduction involves the disruption of RNA processing, particularly the alternative splicing of key cancer-related genes like MDM4. By inhibiting the methylation of spliceosomal components, this compound alters the cellular proteome and modulates critical signaling networks, such as the p53 pathway. Furthermore, its role in epigenetic regulation suggests a broader influence on transcriptional programs. This compound serves as both a powerful chemical probe for dissecting the complex biological roles of PRMT5 and a promising scaffold for the development of novel anticancer therapeutics.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.mercer.edu [catalog.mercer.edu]
- 5. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
LLY-283 and Tumorigenesis: A Foundational Research Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its role in tumorigenesis. The document summarizes key quantitative data, details significant experimental protocols, and visualizes the complex signaling pathways and workflows involved in this compound's mechanism of action.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets PRMT5, a type II arginine methyltransferase.[1][2][3][4][5][6] PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3][4][5][6] Its expression is elevated in a variety of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma, making it an attractive therapeutic target.[1][3][4][5][6] this compound exerts its anti-tumor effects by binding to the S-adenosylmethionine (SAM) pocket of PRMT5, thereby inhibiting its methyltransferase activity.[1][6] This inhibition disrupts downstream cellular processes critical for cancer cell survival and proliferation, such as RNA splicing and signal transduction.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency, binding affinity, and anti-proliferative activity.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Description |
| Enzymatic IC50 | 22 ± 3 nM | Concentration for 50% inhibition of PRMT5 enzymatic activity in vitro.[1][2][3][4][5] |
| Cellular IC50 | 25 ± 1 nM | Concentration for 50% inhibition of PRMT5 activity in cellular assays.[1][2][3][4][5] |
| MDM4 Splicing EC50 | 40 nM | Effective concentration for 50% induction of Mdm4 exon 6 skipping in A375 cells.[1][6] |
| Binding Affinity (KD) | 6 ± 2 nM | Equilibrium dissociation constant for this compound binding to the PRMT5:MEP50 complex.[6] |
| Association Rate (kon) | 3.9 ± 0.4 x 10^5 M⁻¹s⁻¹ | Rate of association of this compound to the PRMT5:MEP50 complex.[6] |
| Dissociation Rate (koff) | 2.2 ± 0.8 x 10⁻³ s⁻¹ | Rate of dissociation of this compound from the PRMT5:MEP50 complex.[6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (7-Day Assay)
| Cell Line | Histology | IC50 (µM) | Max Inhibition (%) |
| HCC1937 | Breast | 0.030 | 83 |
| T-42D | Breast | 0.003 | 84.0 |
| UACC-812 | Breast | >2.5 | 21.0 |
| MX-1 cells | Breast | >2.5 | 36.9 |
| NUGC-3 | Gastric | 0.017 | Not Reported |
| A375 | Melanoma | 0.046 ± 0.005 | Not Reported |
Data for this table was sourced from reference[4].
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome |
| A375 Melanoma Xenograft | 20 mg/kg, oral, once daily for 28 days | Statistically significant tumor growth inhibition.[4] |
Signaling Pathways and Mechanism of Action
This compound's anti-tumor activity is rooted in its ability to disrupt PRMT5-mediated cellular functions. The diagrams below illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the PRMT5:MEP50 complex, disrupting downstream pathways.
The inhibition of PRMT5 by this compound has two major consequences for tumorigenesis:
-
Disruption of RNA Splicing: PRMT5 is essential for the biogenesis of small nuclear ribonucleoproteins (snRNPs), which form the core of the spliceosome.[1][4] By methylating Sm proteins, PRMT5 enables their assembly into snRNPs.[1][4] this compound-mediated inhibition of this process leads to defects in alternative splicing of specific pre-mRNAs.[1][6][7] A critical target is MDM4, a negative regulator of the p53 tumor suppressor.[4][7][8][9] Inhibition of PRMT5 promotes the skipping of exon 6 in MDM4 pre-mRNA, leading to a truncated, non-functional protein that is degraded.[4][7] This alleviates the inhibition of p53, thereby activating downstream pathways that lead to cell cycle arrest and apoptosis.[4][7][8][9]
-
Altered Gene Transcription: PRMT5 also regulates gene expression through the symmetric dimethylation of histones (e.g., H3R8 and H4R3).[6] This epigenetic modification can lead to the repression of tumor suppressor genes or the activation of oncogenes. For instance, PRMT5 has been shown to repress microRNAs that target oncogenes like c-myc and Cyclin D1.[1][2] Furthermore, PRMT5 can promote the expression of growth factor receptors like FGFR3, which in turn activate pro-proliferative signaling pathways such as the ERK and AKT cascades.[3][5]
Experimental Protocols
The foundational research on this compound employed several key experimental protocols to elucidate its mechanism of action and anti-tumor activity. The methodologies are summarized below.
Caption: Key experimental workflows used to characterize this compound's activity.
PRMT5 Enzymatic Assay
-
Principle: A radioactivity-based assay was used to measure the transfer of a tritiated methyl group from S-adenosylmethionine ([³H]-SAM) to a peptide substrate by the PRMT5:MEP50 complex.
-
Methodology: The assay was performed in the presence of varying concentrations of this compound. The amount of radioactivity incorporated into the peptide was quantified to determine the level of enzyme inhibition and calculate the IC50 value.[6]
Cellular PRMT5 Inhibition Assay (Western Blot)
-
Principle: To confirm target engagement in a cellular context, the methylation status of a known PRMT5 substrate, the spliceosomal protein SmB/B', was assessed.
-
Methodology: MCF7 cells were treated with various concentrations of this compound for 48 hours.[2] Cell lysates were then analyzed by Western blot using an antibody specific for the symmetrically dimethylated form of SmB/B'. A decrease in the signal indicated inhibition of PRMT5 activity.[7]
MDM4 Alternative Splicing Assay (qPCR)
-
Principle: This assay quantifies the effect of this compound on the alternative splicing of MDM4 pre-mRNA.
-
Methodology: A375 melanoma cells were treated with this compound for 72 hours.[1][6][7] Total RNA was extracted, reverse transcribed to cDNA, and analyzed by quantitative PCR (qPCR). Specific primers were designed to measure the ratio of MDM4 mRNA containing exon 6 to a region of MDM4 that is not alternatively spliced (e.g., exon 5). A decrease in this ratio indicated an increase in exon 6 skipping.[1][6][7]
Cell Proliferation Assay
-
Principle: The anti-proliferative effects of this compound on various cancer cell lines were determined using a luminescence-based assay that measures ATP levels, an indicator of cell viability.
-
Methodology: Cancer cell lines were seeded in multi-well plates and treated with a range of this compound concentrations for 7 days. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay. The resulting data was used to calculate IC50 values for proliferation inhibition.[1][7]
A375 Xenograft Tumor Model
-
Principle: To evaluate the in vivo efficacy of this compound, a human melanoma xenograft model was established in immunocompromised mice.
-
Methodology: A375 human melanoma cells were implanted subcutaneously into severe combined immunodeficient (SCID) mice.[4] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 20 mg/kg once daily for 28 days.[4] Tumor volume and body weight were monitored regularly to assess treatment efficacy and toxicity.[4]
Conclusion
This compound is a potent and selective PRMT5 inhibitor with demonstrated anti-tumor activity in both in vitro and in vivo preclinical models. Its mechanism of action is centered on the inhibition of PRMT5's methyltransferase activity, which leads to the disruption of critical cellular processes such as RNA splicing and the regulation of oncogenic signaling pathways. The foundational research presented in this guide highlights the therapeutic potential of targeting PRMT5 with this compound and provides a strong basis for its continued investigation in oncology drug development.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Methodological & Application
LLY-283: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cell culture experiments. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that targets PRMT5, a type II arginine methyltransferase.[1][2][3][4] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including transcriptional regulation, RNA processing, and signal transduction.[1][3][4][5] this compound acts as a co-factor S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM pocket of PRMT5 and thereby preventing the transfer of methyl groups to its substrates.[1][6][7] Inhibition of PRMT5 by this compound has been shown to induce antitumor effects in various cancer cell lines.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.
| Parameter | Value | Assay Type | Source |
| IC50 | 22 ± 3 nM | In vitro PRMT5 enzymatic assay | [1][2] |
| IC50 | 25 ± 1 nM | Cellular PRMT5 inhibition (MCF7 cells) | [1][2] |
| Kd | 6 ± 2 nM | Surface Plasmon Resonance (SPR) | [1] |
| EC50 | 37 ± 3 nM | Mdm4 exon 6 splicing (A375 cells) | [1] |
Table 1: In Vitro and Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (Proliferation) | Source |
| A375 | Skin | 46 nM | [8] |
| MCF7 | Breast | Not specified, but potent antiproliferative effects observed | [1] |
| Various | Breast, Lung, Ovarian, Gastric | Potent antiproliferative effects | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for assessing the effect of this compound in cell culture.
Caption: PRMT5 signaling pathway targeted by this compound.
Caption: Experimental workflow for this compound cell-based assays.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cell culture.
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[2]
-
This compound (powder or stock solution)
-
DMSO (for stock solution)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[9] Store at -80°C for long-term storage.[9]
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (not to exceed 0.1%).[9]
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for SmB/B' Methylation
Objective: To assess the inhibitory effect of this compound on PRMT5-mediated methylation of SmB/B'.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethyl Arginine (sDMA), anti-SmB/B', anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 48-72 hours.[2][10]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the sDMA signal to the total SmB/B' signal and then to the loading control.
-
Protocol 3: RT-qPCR for Mdm4 Splicing
Objective: To evaluate the effect of this compound on the alternative splicing of Mdm4.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for Mdm4 exon 5 and the exon 5-7 splice junction (to detect exon 6 skipping)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using a qPCR master mix, cDNA, and specific primers.
-
Run the qPCR reaction in a qPCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the Mdm4 splice variant lacking exon 6 by normalizing to the expression of a region in exon 5.[1]
-
Plot the relative expression against the this compound concentration to determine the EC50.
-
These protocols provide a foundation for investigating the cellular effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental set-up. A negative control compound, LLY-284, which is a less active diastereomer, is available and recommended for use in cellular studies to confirm that the observed effects are specific to PRMT5 inhibition.[1][10]
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for LLY-283 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LLY-283 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[1][2][3] PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine on target proteins.[1] this compound exerts its inhibitory effect by binding to the S-adenosyl methionine (SAM) pocket of PRMT5.[4] Due to the elevated expression of PRMT5 in various cancers, it has emerged as a promising therapeutic target.[1][2] this compound has demonstrated significant antitumor activity in preclinical mouse xenograft models, making it a valuable tool for cancer research.[1][2][4]
These application notes provide a detailed protocol for utilizing this compound in a subcutaneous A375 human melanoma mouse xenograft model, based on published preclinical data.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| PRMT5 Enzymatic Inhibition (IC₅₀) | - | 22 ± 3 nM | [1] |
| Cellular PRMT5 Inhibition (IC₅₀) | MCF7 | 25 ± 1 nM | [1] |
| MDM4 Splicing Inhibition (EC₅₀) | A375 | 37 ± 3 nM | [1] |
| Anti-proliferative Activity (IC₅₀) | A375 | 46 ± 5 nM | [1] |
Table 2: In Vivo Study Parameters for this compound in A375 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | ||
| Mouse Strain | Severe Combined Immunodeficiency (SCID) | [1] |
| Xenograft | ||
| Cell Line | A375 (Human Melanoma) | [1] |
| Treatment | ||
| Compound | This compound | [1] |
| Dosage | 20 mg/kg | [1] |
| Route of Administration | Oral (gavage) | [4] |
| Dosing Schedule | Once daily (QD) | [1] |
| Treatment Duration | 28 days | [1] |
| Outcome | ||
| Result | Statistically significant tumor growth inhibition | [1] |
Table 3: Summary of this compound Mouse Pharmacokinetics (Single Oral Dose)
| Dose | Key Observation | Reference |
| 10 mg/kg | Unbound Cmax exceeds the cellular MDM4 IC₅₀ value | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PRMT5, blocking downstream methylation and cellular proliferation.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LLY-283, a Potent PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLY-283 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] This document provides detailed protocols for an in vitro enzymatic assay to characterize the inhibitory activity of this compound and similar compounds against the PRMT5:MEP50 complex. Additionally, it summarizes key quantitative data and presents a diagram of the PRMT5 signaling pathway to provide context for its mechanism of action.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4][6] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][4][7][8] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This compound has been identified as a highly potent and selective inhibitor of PRMT5, demonstrating antitumor activity.[1][3][4] The following protocols and data are provided to assist researchers in the evaluation of this compound and other potential PRMT5 inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against the PRMT5:MEP50 complex has been determined using in vitro enzymatic assays. The key quantitative data are summarized in the table below for easy reference and comparison.
| Compound | Target | Assay Type | IC50 (nM) | Substrate | Reference |
| This compound | PRMT5:MEP50 | Radioactive Filter Binding | 22 ± 3 | Histone H4 Peptide (1-21) | [1][2][9] |
| LLY-284 (diastereomer) | PRMT5:MEP50 | Radioactive Filter Binding | 1074 ± 53 | Histone H4 Peptide (1-21) | [1][2] |
PRMT5 Signaling Pathway
PRMT5 plays a multifaceted role in cellular regulation. It primarily functions by methylating a variety of protein substrates, which in turn modulates their activity or interactions with other molecules. Key downstream effects of PRMT5 activity include the regulation of alternative splicing of pre-mRNA, which can impact the function of proteins involved in apoptosis and DNA repair, such as MDM4 and TIP60.[7][10][11] PRMT5 also influences major signaling pathways implicated in cancer, such as the WNT/β-catenin, PI3K/AKT, and ERK pathways.[4] Inhibition of PRMT5 with this compound can disrupt these processes, leading to antitumor effects.
Experimental Protocols
In Vitro Radioactive Enzymatic Assay for PRMT5 Inhibition
This protocol details a radioactive filter-binding assay to measure the inhibition of the PRMT5:MEP50 complex by compounds like this compound. The assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a histone H4-derived peptide substrate.
Materials and Reagents:
-
Enzyme: Recombinant human PRMT5:MEP50 complex (e.g., BPS Bioscience, Cat. No. 51045)
-
Substrate: Histone H4 peptide (1-21) (SGRGKGGKGLGKGGAKRHRKV) (e.g., Avantor, custom synthesis)[12]
-
Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (e.g., PerkinElmer)
-
Unlabeled SAM: S-adenosyl-L-methionine (e.g., Sigma-Aldrich)
-
Inhibitor: this compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT (or TCEP)[9]
-
Stop Solution: 20% Trichloroacetic acid (TCA)
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
Scintillation Fluid: (e.g., PerkinElmer)
-
Filter Plates: 96-well filter plates (e.g., Millipore, Cat. No. MSIPN4B)[9]
-
Microtiter Plates: 96-well, non-binding
-
Scintillation Counter: (e.g., PerkinElmer)
Assay Workflow Diagram:
Detailed Protocol:
-
Compound Preparation:
-
Dissolve this compound and other test compounds in 100% DMSO to create high-concentration stock solutions.
-
Perform serial dilutions in 100% DMSO to generate a range of concentrations for IC50 determination. Typically, a 10-point, 3-fold dilution series is appropriate.
-
Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a 96-well microtiter plate.[9]
-
-
Reaction Mix Preparation:
-
Prepare a master mix containing the PRMT5:MEP50 enzyme and the histone H4 (1-21) peptide substrate in the assay buffer.
-
The final concentration of PRMT5:MEP50 in the reaction should be 10 nM.[9]
-
The final concentration of the histone H4 peptide should be 200 nM.[9]
-
Add 44 µL of this enzyme/substrate mix to each well of the microtiter plate containing the compounds/DMSO.[9]
-
Pre-incubate for 15-20 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Prepare the [³H]-SAM solution by diluting the stock with unlabeled SAM in assay buffer to achieve a final concentration of 1 µM and a specific activity of approximately 0.2 µCi/µL.[9]
-
Initiate the enzymatic reaction by adding 5 µL of the [³H]-SAM solution to each well.[9]
-
The final reaction volume will be 50 µL.
-
Incubate the plate at room temperature for 25 minutes.[9]
-
-
Reaction Termination and Product Capture:
-
Detection:
-
Dry the filter plate completely.
-
Add 100 µL of scintillation fluid to each well.[9]
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a standard four-parameter dose-response curve.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers studying the inhibitory effects of this compound and other compounds on PRMT5. The detailed in vitro enzymatic assay is a robust method for determining inhibitor potency, while the signaling pathway information provides a broader context for understanding the biological consequences of PRMT5 inhibition. These resources are intended to facilitate further research into the therapeutic potential of targeting PRMT5 in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Modulates Splicing for Genome Integrity and Preserves Proteostasis of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantorsciences.com [avantorsciences.com]
Application Notes: Quantitative PCR Analysis of MDM4 Splicing Following LLY-283 Treatment
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest and apoptosis, and its pathway is frequently inactivated in human cancers.[1] Murine Double Minute 4 (MDM4), also known as MDMX, is a key negative regulator of p53.[2][3] MDM4 is often amplified or overexpressed in various cancers, which helps tumor cells evade p53-mediated suppression.[2][3][4]
The MDM4 gene produces multiple protein isoforms through alternative splicing.[2][5] The two major isoforms are the full-length, p53-inhibitory protein (MDM4-FL) and a shorter splice variant (MDM4-S).[2][6] The generation of these isoforms is primarily controlled by the inclusion or skipping of exon 6.[1][7] The inclusion of exon 6 produces the functional MDM4-FL transcript, while its exclusion (skipping) results in the MDM4-S transcript, which is targeted for nonsense-mediated decay and produces an unstable protein.[1][5][7] Consequently, a shift from MDM4-FL to MDM4-S splicing reduces the levels of functional MDM4 protein, thereby activating the p53 pathway.[5][8]
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in the assembly and function of the spliceosome by methylating Sm proteins, which are core components of small nuclear ribonucleoproteins (snRNPs).[9][10][11] Inhibition of PRMT5 disrupts normal spliceosome function, affecting the alternative splicing of specific genes, including MDM4.[2][12][13]
Principle of the Assay
LLY-283 is a potent and selective small molecule inhibitor of PRMT5.[12][14][15][16] By inhibiting PRMT5, this compound disrupts the methylation of spliceosomal proteins, which in turn impairs the splicing machinery.[9][12] This leads to an increase in the skipping of MDM4 exon 6, promoting a shift from the production of the p53-inhibitory MDM4-FL isoform to the unstable MDM4-S isoform.[8][12] The resulting decrease in MDM4-FL protein alleviates the inhibition of p53, leading to its activation and subsequent anti-tumor effects like apoptosis and cell cycle arrest.[8][12]
This protocol describes a quantitative reverse transcription PCR (RT-qPCR) method to measure the relative abundance of MDM4-FL and MDM4-S transcripts in cancer cells following treatment with this compound. The assay uses isoform-specific primers to quantify the splicing switch, providing a robust method to assess the pharmacological activity of this compound on its target pathway.
Applications
-
Mechanism of Action Studies: Elucidate the molecular mechanism by which PRMT5 inhibitors like this compound exert their anti-tumor effects.
-
Pharmacodynamic Biomarker: Quantify the target engagement of this compound in preclinical models by measuring changes in the MDM4 splice variant ratio.
-
Drug Screening: Screen compound libraries for novel PRMT5 inhibitors or other molecules that modulate MDM4 splicing.
-
Translational Research: Investigate the role of MDM4 splicing in cancer progression and its potential as a therapeutic target.[17]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PRMT5, altering MDM4 splicing and activating p53.
Caption: Workflow for qPCR analysis of MDM4 splicing after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: A375 melanoma cells (or another cancer cell line with wild-type p53 and known MDM4 expression) are suitable for this assay.[12]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture media to achieve final working concentrations. An effective concentration (EC₅₀) for MDM4 exon 6 skipping in A375 cells is approximately 40 nM.[12] A dose-response curve (e.g., 0, 10, 50, 100, 500 nM) is recommended.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) to allow for changes in splicing and transcript levels.[12]
Total RNA Extraction
-
Harvest Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse Cells: Add 1 mL of a suitable lysis reagent (e.g., TRIzol™ Reagent) directly to each well and scrape the cells.
-
Isolate RNA: Isolate total RNA according to the manufacturer's protocol for the chosen reagent/kit. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
Resuspend RNA: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quantify RNA: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 indicates pure RNA.
-
Assess Integrity: (Optional but recommended) Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with a reverse transcription master mix. Use a commercial cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit) for optimal results. The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Thermal Cycling: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR reaction. Store at -20°C.
Quantitative PCR (qPCR) Analysis
-
Primer Design: Design primers to specifically amplify the MDM4-FL and MDM4-S isoforms, as well as a stable reference gene (e.g., GAPDH, ACTB).[18][19][20]
-
MDM4-FL: Forward primer in exon 5, reverse primer in exon 6.
-
MDM4-S: Forward primer in exon 5, reverse primer spanning the exon 5-7 junction.
-
Reference Gene: Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
Reaction Setup: Prepare qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument.
-
Melt Curve Analysis: Include a melt curve stage at the end of the amplification to verify the specificity of the PCR products.[19]
Data Presentation and Analysis
Table 1: Example qPCR Primer Sequences for Human MDM4 Splicing Analysis
| Target | Primer Name | Sequence (5' to 3') | Amplicon Location |
| MDM4-FL | MDM4_Ex5_F | TGAAGAAATGGAGACGGAGAC | Exon 5 |
| MDM4_Ex6_R | CTTCCTGTGCCACTGTAGTTG | Exon 6 | |
| MDM4-S | MDM4_Ex5_F | TGAAGAAATGGAGACGGAGAC | Exon 5 |
| MDM4_Ex5/7_R | AGCATCAGTTCCAACTGGCT | Exon 5-7 Junction | |
| GAPDH | GAPDH_F | GAAGGTGAAGGTCGGAGTCA | Exon 5 |
| (Reference) | GAPDH_R | TTGATGGCAACAATATCCACTTT | Exon 6 |
Note: Primer sequences are illustrative and should be validated in silico (e.g., using Primer-BLAST) and experimentally for specificity and efficiency before use.
Table 2: Example qPCR Reaction Setup (per 20 µL reaction)
| Component | Volume | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA (from Step 3) | 2 µL | ~10-50 ng |
| Nuclease-Free Water | 6.4 µL | - |
Table 3: Example qPCR Cycling Conditions
| Stage | Step | Temperature | Duration | Cycles |
| 1 | Initial Denaturation | 95°C | 10 min | 1 |
| 2 | Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | ||
| 3 | Melt Curve | 60°C to 95°C | Increment 0.5°C | 1 |
Data Analysis
The change in splicing can be represented as a ratio of the short isoform (MDM4-S) to the full-length isoform (MDM4-FL). The relative expression of each isoform is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to a reference gene.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (MDM4-FL or MDM4-S) to the Ct value of the reference gene (Ref).
-
ΔCtFL = CtMDM4-FL - CtRef
-
ΔCtS = CtMDM4-S - CtRef
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
-
ΔΔCtFL = ΔCtFL (Treated) - ΔCtFL (Vehicle)
-
ΔΔCtS = ΔCtS (Treated) - ΔCtS (Vehicle)
-
-
Calculate Relative Expression (Fold Change):
-
Fold ChangeFL = 2-ΔΔCtFL
-
Fold ChangeS = 2-ΔΔCtS
-
-
Calculate Splicing Ratio: Present the data as the ratio of the relative quantities of MDM4-S to MDM4-FL for each condition.
-
Relative Quantity (RQ) = 2-ΔCt
-
Splicing Ratio = RQMDM4-S / RQMDM4-FL
-
Table 4: Example Data and Calculation of Splicing Ratio
| Sample | Target | Avg. Ct | ΔCt (vs. GAPDH) | RQ (2-ΔCt) | Splicing Ratio (S/FL) |
| Vehicle | GAPDH | 21.5 | - | - | |
| MDM4-FL | 25.0 | 3.5 | 0.088 | 0.125 | |
| MDM4-S | 28.5 | 7.0 | 0.011 | ||
| This compound | GAPDH | 21.6 | - | - | |
| (50 nM) | MDM4-FL | 26.8 | 5.2 | 0.027 | 2.333 |
| MDM4-S | 25.8 | 4.2 | 0.063 |
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the relative expression of MDM4-FL and a corresponding increase in the relative expression of MDM4-S, leading to a significant increase in the MDM4-S / MDM4-FL splicing ratio. This quantitative data confirms the on-target activity of this compound in modulating the alternative splicing of MDM4.
References
- 1. Mdm4: don't judge an isoform by its mRNA levels! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting MDM4 Splicing in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting MDM4 Splicing in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PRMT5 in Hematological Malignancies using LLY-283
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for investigating its role in hematological malignancies.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] Overexpression of PRMT5 has been observed in a variety of cancers, including hematological malignancies like lymphoma and leukemia, where it contributes to oncogenesis by promoting cell proliferation and survival.[4][5]
This compound is a novel, potent, and selective small molecule inhibitor of PRMT5.[2][6] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models, making it an invaluable tool for elucidating the biological functions of PRMT5 in cancer and for exploring its therapeutic potential.[2][6]
Mechanism of Action of this compound
This compound acts as a low nanomolar enzymatic inhibitor of the PRMT5:MEP50 complex.[6] It directly binds to the S-adenosylmethionine (SAM) pocket of PRMT5, thereby preventing the transfer of methyl groups to its substrates.[2][6] This inhibition of PRMT5's methyltransferase activity leads to a reduction in symmetric arginine dimethylation on its target proteins, which in turn affects downstream cellular processes. For instance, inhibition of PRMT5 by this compound has been shown to modulate the alternative splicing of MDM4, a key regulator of the p53 tumor suppressor pathway.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PRMT5 Enzymatic IC50 | 22 ± 3 nM | [2][6] |
| Cellular PRMT5 IC50 | 25 ± 1 nM | [2][6] |
| Binding Affinity (KD) to PRMT5:MEP50 | 6 ± 2 nM | [2] |
| MDM4 Exon 6 Skipping EC50 (A375 cells) | 40 nM | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (7-day assay) | Reference |
| A375 | Melanoma | 46 ± 5 nM | [2] |
| Note: While the provided search results highlight potent anti-proliferative effects in various cancer types including hematological tumors, specific IC50 values for a range of hematological malignancy cell lines were not detailed in the initial search results.[2] Researchers are encouraged to determine the IC50 of this compound in their specific hematological malignancy cell lines of interest. |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on PRMT5 in hematological malignancies.
PRMT5 Enzymatic Inhibition Assay (Radioactivity-based)
This assay measures the ability of this compound to inhibit the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a peptide substrate by the PRMT5:MEP50 complex.
Materials:
-
Recombinant human PRMT5:MEP50 complex
-
Peptide substrate (e.g., a peptide containing a known PRMT5 methylation site)
-
³H-SAM
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT5:MEP50 complex, peptide substrate, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ³H-SAM.
-
Place the washed paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT5 Inhibition Assay (Western Blot)
This protocol determines the ability of this compound to inhibit PRMT5 activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmB/B'.
Materials:
-
Hematological malignancy cell line of interest (e.g., Mantle Cell Lymphoma cell line)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmB/B', and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the hematological malignancy cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against sDMA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the sDMA signal, strip the membrane and re-probe with an antibody against the total protein of interest (e.g., SmB/B') and a loading control.
-
Quantify the band intensities and calculate the IC50 value for cellular PRMT5 inhibition.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Hematological malignancy cell line
-
This compound
-
Cell culture medium and supplements
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells at an appropriate density in opaque-walled multi-well plates.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate the plates for an extended period, typically 7 days, to assess long-term anti-proliferative effects.[2]
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of a hematological malignancy.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID mice)
-
Hematological malignancy cell line
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject the hematological malignancy cells subcutaneously or intravenously into the immunocompromised mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³ for subcutaneous models).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a pre-determined dose and schedule (e.g., 20 mg/kg, once daily).[2] Administer the vehicle control to the control group.
-
Monitor the tumor volume (for subcutaneous models) and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the treatment for a specified duration (e.g., 28 days).[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Plot the tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
The following diagrams illustrate key concepts related to PRMT5 and the use of this compound.
Caption: PRMT5 signaling pathways in cancer.
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for LLY-283: A Potent PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular effects of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following sections detail the mechanism of action of this compound and provide step-by-step instructions for conducting cell viability and colony formation assays to evaluate its anti-proliferative and clonogenic potential in cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets PRMT5, a type II protein arginine methyltransferase.[1][2][3][4] PRMT5 plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3][4][5] Elevated PRMT5 expression has been observed in a variety of cancers, such as breast, gastric, glioblastoma, and lymphoma, making it an attractive therapeutic target.[2][3][4][5] this compound exerts its inhibitory effect by binding to the S-adenosyl methionine (SAM) pocket of PRMT5, thereby blocking its methyltransferase activity.[2][5] This inhibition has been shown to induce antitumor activity in both in vitro and in vivo models.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of PRMT5's enzymatic activity. This leads to a reduction in the symmetric dimethylation of PRMT5 substrates, such as the spliceosomal protein SmB/B'.[2] A key consequence of this inhibition is the alteration of alternative splicing of specific genes, including the tumor suppressor p53 regulator, MDM4.[2] Furthermore, inhibition of PRMT5 by this compound has been shown to impede the activation of critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and ERK pathways, in non-small cell lung cancer.[6][7]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. promega.com [promega.com]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
Application Notes and Protocols for Developing a Research Plan Using LLY-283
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in their research.
Introduction
This compound is a small molecule inhibitor that targets PRMT5, a type II arginine methyltransferase.[1][2][3][4] PRMT5 plays a crucial role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation, by catalyzing the formation of symmetric dimethylarginine on both histone and non-histone proteins.[2][3][4][5] Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive therapeutic target.[2][3][4][6] this compound acts as a SAM-competitive inhibitor, binding to the S-adenosylmethionine pocket of the PRMT5:MEP50 complex.[7] It has demonstrated potent in vitro and in vivo antitumor activity.[2][3][4][8][6]
Data Presentation
This compound In Vitro and In-Cell Activity
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 | 22 ± 3 nM | PRMT5:MEP50 complex | [1][2][3] |
| In-Cell IC50 | 25 ± 1 nM | MCF7 cells | [1][2][3] |
| Equilibrium Dissociation Constant (KD) | 6 ± 2 nM | PRMT5:MEP50 complex (SPR) | [2][5] |
| MDM4 Splicing EC50 | 40 nM | A375 cells | [2][5] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | 7-Day Proliferation IC50 (nM) | Reference |
| A375 | Melanoma | Data not specified | [2] |
| MCF7 | Breast Cancer | Data not specified | [2] |
| Various Hematological Tumors | Hematological Malignancies | Potent antiproliferative effects | [2] |
| Various Solid Tumors (Lung, Ovarian, Gastric) | Solid Tumors | Potent antiproliferative effects | [2] |
Experimental Protocols
In Vitro PRMT5 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRMT5:MEP50 complex.
Methodology: A radioactivity-based assay monitoring the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a peptide substrate is a standard method.[2][5]
Protocol:
-
Prepare a reaction mixture containing the purified recombinant PRMT5:MEP50 complex, a suitable peptide substrate (e.g., derived from a known PRMT5 substrate like SmBB'), and ³H-SAM in an appropriate assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and separate the methylated peptide from the unreacted ³H-SAM. This can be achieved using methods like phosphocellulose paper binding or scintillation proximity assay (SPA) beads.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the symmetric dimethylation of a known PRMT5 substrate.
Methodology: Western blotting is used to detect the levels of symmetric dimethylarginine on a target protein, such as SmBB'.[2][5]
Protocol:
-
Culture a suitable cell line (e.g., MCF7) to approximately 40% confluency.[1]
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or DMSO for a specified period (e.g., 48 hours).[1]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each treatment condition by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the symmetrically dimethylated form of a PRMT5 substrate (e.g., anti-SmBB'me2s).
-
Use an antibody against the total protein (e.g., total SmBB') or a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate methylation.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.
Methodology: A 7-day proliferation assay using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, is a robust method.[2]
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plates for 7 days.
-
On day 7, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the DMSO-treated control and determine the IC50 value by non-linear regression analysis.
In Vivo Antitumor Efficacy Study
Objective: To assess the in vivo antitumor activity of this compound in a xenograft mouse model.
Methodology: A subcutaneous xenograft model using a human cancer cell line (e.g., A375) in immunodeficient mice is a common approach.[2]
Protocol:
-
Subcutaneously implant a suitable number of cancer cells (e.g., A375) into the flank of severe combined immunodeficiency (SCID) mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally once a day (QD) at a specified dose (e.g., 20 mg/kg) for a defined period (e.g., 28 days).[2]
-
Administer the vehicle solution to the control group following the same schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of this compound.
Mandatory Visualizations
Caption: this compound inhibits the PRMT5:MEP50 complex, affecting downstream cellular processes.
Caption: A typical experimental workflow for characterizing this compound.
Caption: Logical flow of a research plan investigating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.mercer.edu [catalog.mercer.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
LLY-283 In Vivo Dosing and Administration Guide: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLY-283 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with demonstrated anti-tumor activity in preclinical models.[1][2][3][4][5][6][7] As a type II arginine methyltransferase, PRMT5 plays a crucial role in various cellular processes, including RNA processing, signal transduction, and transcriptional regulation, and its overexpression is implicated in numerous cancers.[2][3][4][8] this compound exerts its effect by directly binding to the S-adenosyl methionine (SAM) pocket of PRMT5, thereby inhibiting its catalytic activity.[1][9] A key mechanism of its anti-tumor action involves the modulation of alternative splicing of MDM4, a negative regulator of p53, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis.[9][10][11][12] This guide provides detailed application notes and protocols for the in vivo use of this compound, including dosing, administration, and relevant experimental procedures to aid researchers in their preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound [1][2][3][5][7][13]
| Parameter | Value (nM) | Cell Line/Assay Condition |
| IC50 (enzymatic) | 22 ± 3 | PRMT5:MEP50 complex |
| IC50 (cellular) | 25 ± 1 | SmBB' symmetric dimethylation in MCF7 cells |
| EC50 (cellular) | 40 | MDM4 exon 6 splicing in A375 cells |
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model [7]
| Animal Model | Tumor Model | Dose | Administration Route | Dosing Schedule | Outcome |
| SCID Mice | A375-derived subcutaneous xenografts | 20 mg/kg | Oral (gavage) | Once daily for 28 days | Statistically significant tumor growth inhibition |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration) [3][5]
| Dose | Key Observation |
| 10 mg/kg | Unbound Cmax exceeds the cellular MDM4 IC50 value |
| 25, 50, 100 mg/kg | Demonstrates good brain penetration |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PRMT5 and the mechanism of action of this compound.
Caption: PRMT5 signaling pathway and this compound mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 68 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution.
-
-
Vehicle Preparation (Example):
-
A common vehicle for oral administration of hydrophobic compounds in mice consists of a mixture of solvents to ensure solubility and stability. An example formulation is:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH2O or saline[1]
-
-
-
Working Solution Preparation:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the working solution to be prepared.
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the ddH2O or saline to reach the final volume and mix thoroughly.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[14]
-
Protocol 2: In Vivo Antitumor Efficacy Study in an A375 Xenograft Model
Materials:
-
A375 human melanoma cell line
-
Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles for subcutaneous injection
-
This compound oral formulation (prepared as in Protocol 1)
-
Vehicle control solution
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture A375 cells in complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Dosing and Administration:
-
Administer this compound (e.g., 20 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.[14]
-
The volume of administration should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Termination and Analysis:
-
The study can be terminated after a predefined period (e.g., 28 days) or when the tumors in the control group reach a certain size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the tumor growth inhibition (TGI) and assess the statistical significance of the results.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing LLY-283 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent small molecule inhibitor of PRMT5.[1][2][3][4] It functions by binding to the S-adenosyl methionine (SAM) pocket of the PRMT5/MEP50 complex, thereby preventing the transfer of methyl groups to its substrate proteins.[3] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on various proteins, playing a crucial role in cellular processes such as RNA processing, signal transduction, and transcriptional regulation.[1][2][5] Inhibition of PRMT5 by this compound has been shown to disrupt RNA splicing, notably causing the skipping of exon 6 in MDM4, which can lead to the activation of the p53 tumor suppressor pathway.[1][6][7][8]
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: A good starting point for this compound concentration is in the low nanomolar range. The IC50 for PRMT5 inhibition in cells is approximately 25 nM.[1][3][4] For cell proliferation assays, IC50 values typically range from low nanomolar to micromolar, depending on the cell line and assay duration.[1] For target engagement assays, such as monitoring the methylation of the spliceosomal protein SmBB', concentrations between 10 nM and 1 µM for 48 hours have been shown to be effective.[9] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions for cell culture, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a suitable negative control for this compound experiments?
A4: A highly recommended negative control is LLY-284, the diastereomer of this compound. LLY-284 is significantly less active against PRMT5, with an IC50 value almost 50-fold higher than this compound.[1][2][4] Using LLY-284 allows researchers to distinguish between the specific effects of PRMT5 inhibition and potential off-target or compound-specific effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound across various assays and cell lines. This data can serve as a reference for designing your experiments.
| Assay Type | Cell Line/Target | IC50 / EC50 | Reference |
| In vitro Enzyme Assay | PRMT5:MEP50 complex | 22 ± 3 nM | [1][2] |
| Cellular Target Engagement (SmBB' methylation) | MCF7 | 25 ± 1 nM | [1] |
| MDM4 Exon 6 Skipping | A375 | 40 nM | [1] |
| 7-Day Proliferation Assay | A375 (Melanoma) | 46 ± 5 nM | [1] |
| 7-Day Proliferation Assay | HCC1937 (Breast Cancer) | 30 nM | [1] |
| 7-Day Proliferation Assay | T-42D (Breast Cancer) | 3 nM | [1] |
| 7-Day Proliferation Assay | NUGC-3 (Gastric Cancer) | 17 nM | [1] |
| 7-Day Proliferation Assay | KE-97 (Gastric Cancer) | 24 nM | [1] |
| 7-Day Proliferation Assay | MV4-11 (Hematological) | 16 nM | [1] |
| 7-Day Proliferation Assay | Daudi (Hematological) | 11 nM | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[10]
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and LLY-284 as a negative control) for the desired duration (e.g., 72 hours). Include a DMSO-only control.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blot for SmBB' Methylation
This protocol is to assess the target engagement of this compound by measuring the symmetric dimethylation of the SmBB' protein.
-
Cell Treatment: Treat cells (e.g., MCF7) with various concentrations of this compound for 48 hours.[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples with equal amounts of protein in Laemmli buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against symmetrically dimethylated SmBB' (anti-SmBB'-Rme2s) and total SmBB' overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The signal for SmBB'-Rme2s should be normalized to the total SmBB' signal.
qPCR for MDM4 Alternative Splicing
This protocol is to measure the effect of this compound on the alternative splicing of MDM4 mRNA.[1]
-
Cell Treatment: Treat cells (e.g., A375) with a dose range of this compound for 72 hours.[1]
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers that specifically amplify the full-length (MDM4-FL) and the exon 6-skipped (MDM4-S) isoforms of MDM4.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative expression of each isoform can be calculated using the ΔΔCt method. The ratio of MDM4-S to MDM4-FL is expected to increase with this compound treatment.[7]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No or weak effect of this compound | - Incorrect concentration- Insufficient incubation time- Degraded compound- Cell line is resistant | - Perform a dose-response curve to find the optimal concentration.- Increase the treatment duration.- Use a fresh stock of this compound.- Confirm PRMT5 expression in your cell line. Consider using a more sensitive cell line as a positive control. |
| High cytotoxicity at low concentrations | - Cell line is highly sensitive- Off-target effects- Contamination of the compound | - Lower the concentration range in your dose-response experiment.- Use the inactive diastereomer LLY-284 as a negative control to check for off-target effects.- Ensure the purity of your this compound stock. |
| SmBB'-Rme2s signal not reduced after treatment | - Ineffective cell lysis- Antibody issues- Insufficient this compound concentration or duration | - Ensure complete cell lysis to release nuclear proteins.- Validate the specificity of your primary antibody.- Increase the concentration and/or duration of this compound treatment. |
Visualizing Key Processes
To aid in understanding the experimental and biological contexts of this compound, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for common issues with this compound.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. OUH - Protocols [ous-research.no]
- 12. scribd.com [scribd.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - GE [thermofisher.com]
LLY-283 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective inhibitor of PRMT5. It has been profiled against a panel of 32 methyltransferases and demonstrated remarkable specificity for PRMT5.[1][2][3] Inhibition of other tested methyltransferases, including closely related arginine methyltransferases like PRMT4, PRMT6, and PRMT7, was significantly lower.[1][2]
Q2: What are the potential off-target effects I should be aware of when using this compound?
A2: While this compound is highly selective, at higher concentrations (e.g., 10 µM and above), there is a possibility of minimal engagement with other methyltransferases.[1][2] Researchers should be mindful of potential confounding effects if using the compound at concentrations significantly exceeding the in vitro and cellular IC50 values for PRMT5 (22 nM and 25 nM, respectively).[1][4]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: To minimize off-target risks, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment to determine the optimal concentration for PRMT5 inhibition in your specific cell line or system. It is also advisable to include appropriate negative controls, such as the less active diastereomer LLY-284 (also known as compound 2), to differentiate between on-target and potential off-target phenotypes.[1][2]
Q4: Are there any known signaling pathways affected by this compound off-targets?
A4: Currently, there is no specific evidence to suggest that this compound significantly impacts other signaling pathways via off-target inhibition at typical working concentrations. Its mechanism of action is primarily centered on the PRMT5 pathway, affecting processes like RNA splicing and transcriptional regulation.[1][2]
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect potential off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with known PRMT5 function. | Off-target activity: The concentration of this compound used may be too high, leading to inhibition of other methyltransferases. | 1. Titrate this compound: Perform a dose-response experiment to identify the minimal concentration that achieves the desired level of PRMT5 inhibition. 2. Use a negative control: Compare the effects of this compound with its less active diastereomer, LLY-284, to confirm the phenotype is specific to PRMT5 inhibition.[1][2] 3. Rescue experiment: If possible, perform a rescue experiment by overexpressing a resistant PRMT5 mutant. |
| Inconsistent results between different cell lines. | Varying methyltransferase expression: Cell lines may have different expression levels of PRMT5 and other methyltransferases, leading to varied sensitivity to off-target effects. | 1. Characterize your cell line: Profile the expression levels of key methyltransferases in your cell lines of interest. 2. Normalize to on-target inhibition: Ensure that the observed phenotypes are compared at equivalent levels of on-target PRMT5 inhibition across different cell lines. |
| Discrepancies between in vitro and cellular assay results. | Cellular permeability and metabolism: Differences in compound uptake, efflux, or metabolism can alter the effective intracellular concentration of this compound. | 1. Cellular target engagement assay: Confirm inhibition of PRMT5 in your cellular system, for example, by monitoring the symmetric dimethylation of SmBB'.[1][2] 2. Time-course experiment: Evaluate the stability and activity of this compound over the time course of your experiment. |
Quantitative Data: Selectivity of this compound
This compound shows high selectivity for PRMT5 over other methyltransferases. The following table summarizes the inhibitory activity against a selection of related enzymes.
| Methyltransferase | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| PRMT5 | ~100% | ~100% |
| PRMT4 (CARM1) | Minimal | Minimal |
| PRMT6 | Minimal | Minimal |
| PRMT7 | Minimal | Minimal |
Data adapted from the selectivity panel described in Bonday et al., ACS Med. Chem. Lett. 2018, 9, 7, 612–617.[1][2]
Experimental Protocols
Protocol 1: Cellular Assay for PRMT5 Inhibition
This protocol is for determining the cellular potency of this compound by measuring the symmetric dimethylation of the spliceosomal protein SmB/B'.
Materials:
-
MCF7 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
DMSO (vehicle control)
-
Primary antibodies: anti-SmBB' (total) and anti-SmBB'-Rme2s (symmetric dimethylarginine)
-
Secondary antibody (HRP-conjugated)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed MCF7 cells and grow to 40% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO for 48 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total SmBB' and symmetrically dimethylated SmBB'.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot and quantify the band intensities.
-
Normalize the symmetrically dimethylated SmBB' signal to the total SmBB' signal.
-
Plot the normalized data against the this compound concentration and fit a dose-response curve to determine the IC50.
Visualizations
Caption: PRMT5 Signaling Pathway and this compound Inhibition.
References
Technical Support Center: LLY-283 Western Blot for pRMT5 Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LLY-283 to study the methylation of PRMT5 substrates via Western blot.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Western blot analysis of PRMT5 substrates following treatment with the inhibitor this compound.
Q1: Why am I not seeing a decrease in the signal of my pRMT5 substrate after this compound treatment?
A1: There are several potential reasons for this observation:
-
Suboptimal this compound Concentration or Treatment Time: The concentration of this compound and the duration of treatment are critical for observing a significant reduction in substrate methylation. Ensure you are using a concentration and time known to be effective. For example, treatment of MCF7 cells with this compound shows a dose-dependent decrease in SmBB' symmetric dimethylation, with an IC50 of approximately 25 nM after 48 hours.[1][2]
-
Inactive this compound: Ensure the this compound compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Antibody Issues:
-
Low Affinity/Specificity: The primary antibody may not be specific or sensitive enough to detect the methylated form of your protein of interest. Use a well-validated antibody for symmetrically dimethylated arginine (SDMA) or a specific antibody for your methylated target.
-
Incorrect Antibody Dilution: The primary or secondary antibody concentration may be too high or too low. It is crucial to optimize the antibody concentrations for your specific experimental conditions.[3][4][5]
-
-
Inefficient Protein Extraction: The methylated protein of interest may not be efficiently extracted. Ensure your lysis buffer is appropriate for your target protein's cellular localization and contains protease and phosphatase inhibitors to prevent degradation.[6][7]
-
High Protein Abundance: If the basal level of your methylated substrate is extremely high, a noticeable decrease may require higher concentrations of this compound or longer treatment times.
Q2: I am observing high background on my Western blot, making it difficult to interpret the results. What can I do?
A2: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding.
-
Blocking Agent: If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can interfere with the detection of some post-translational modifications.[8]
-
Blocking Time: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution.[4][5]
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to your wash buffer can also help.[4]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process. Use clean forceps and containers to avoid contamination.[9]
Q3: I see multiple bands in my lane. How can I determine which is the correct band for my pRMT5 substrate?
A3: The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Use a Negative Control: Include a lane with lysate from cells where your protein of interest is knocked down or knocked out to identify non-specific bands.
-
Use a Positive Control: A recombinant protein or an overexpression lysate can help confirm the correct band size.[7]
-
-
Protein Isoforms or Post-Translational Modifications: Your protein of interest may exist in multiple isoforms or have other post-translational modifications that affect its migration on the gel.[9]
-
Protein Degradation: Proteolysis during sample preparation can result in smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[6][7]
Q4: The signal for my methylated substrate is very weak or absent, even in the control group.
A4: A weak or absent signal can be frustrating. Consider the following:
-
Low Protein Abundance: Your protein of interest may be expressed at low levels in your cell or tissue type. Increase the amount of total protein loaded onto the gel. For post-translationally modified proteins, loading up to 100 µg of total protein may be necessary.[7]
-
Poor Antibody Performance:
-
Antibody Titer: The primary antibody may be too dilute. Try a lower dilution.
-
Antibody Compatibility: Ensure your secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Inefficient Transfer: Verify that your protein has transferred efficiently from the gel to the membrane. You can stain the membrane with Ponceau S after transfer to visualize total protein.
-
Detection Reagent Issues: Ensure your ECL substrate is not expired and is sensitive enough to detect your protein.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on the symmetric dimethylation of the PRMT5 substrate SmBB' in MCF7 cells, as determined by Western blot analysis.
| This compound Concentration | Treatment Duration | Effect on SmBB' Symmetric Dimethylation | Reference |
| Dose-dependent | 48 hours | IC50 = 25 ± 1 nM | [1][2] |
| 1 µM | 48 hours | Similar decrease as GSK591 (another PRMT5 inhibitor) | [2] |
Experimental Protocols
Detailed Western Blot Protocol for pRMT5 Substrates
This protocol is a general guideline and may require optimization for your specific protein of interest and antibodies.
1. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-50 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-symmetric dimethylarginine) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended starting dilution for a pan-symmetric-di-methyl arginine antibody is 1:500 to 1:2000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. A typical starting dilution is 1:5,000 to 1:20,000.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PRMT5 pathway, this compound inhibition, and Western blot workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for this compound Western blots.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. stjohnslabs.com [stjohnslabs.com]
how to address LLY-283 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability of LLY-283 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5][6] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][7] By inhibiting PRMT5, this compound can modulate various cellular processes, including RNA processing, signal transduction, and transcriptional regulation, and has shown anti-tumor activity.[2][3][4][7] It binds to the S-adenosyl methionine (SAM) pocket of PRMT5.[1][2][8]
Q2: What are the recommended solvents for dissolving this compound?
This compound has varying solubility in different solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[1][9] It also has some solubility in water and ethanol, though significantly less than in DMSO.[1][9] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often necessary.[1]
Q3: How should I store this compound powder and stock solutions to ensure stability?
Proper storage is critical to maintaining the stability of this compound.
-
Solid this compound: The powdered form is stable for at least four years when stored at -20°C.[10]
-
Stock Solutions: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C for up to one year.[1][9] For shorter periods (up to one month), storage at -20°C is also acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[1][9]
Q4: My this compound solution appears cloudy or has a precipitate. What could be the cause?
Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Exceeding Solubility Limits: The concentration of this compound may be too high for the chosen solvent. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Low Quality or Old Solvent: The use of old or water-logged DMSO can significantly reduce the solubility of this compound.[1] It is recommended to use fresh, high-purity, anhydrous DMSO.
-
Improper Dissolution Technique: For some solvents, gentle warming or sonication may be required to fully dissolve the compound.[9]
-
Temperature Changes: The solubility of this compound may decrease at lower temperatures, causing it to precipitate out of solution. Ensure your working solutions are maintained at the appropriate temperature for your experiment.
Q5: How can I minimize the potential for this compound degradation in my solutions?
To minimize degradation, follow these best practices:
-
Use High-Purity Solvents: Always use fresh, anhydrous grade solvents.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[1][9]
-
Protect from Light: While specific data on light sensitivity is not available, it is a good general practice to protect solutions of small molecules from prolonged exposure to light.
-
Prepare Fresh Working Solutions: For optimal results, especially with aqueous-based buffers, it is recommended to prepare fresh working solutions from your stock solution for each experiment.[1]
-
Immediate Use of Formulations: For complex formulations, such as those for in vivo studies, the mixed solution should be used immediately.[1]
Troubleshooting Guides
Guide 1: Best Practices for Preparation and Storage of this compound Solutions
This guide outlines the recommended procedure for preparing and storing this compound solutions to maximize stability and ensure consistent experimental results.
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and subsequently dilute it to a working concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Pre-dissolution Preparation:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use fresh, anhydrous DMSO for reconstitution. Be aware that moisture-absorbing DMSO can reduce solubility.[1]
-
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound and volume of DMSO to achieve the desired concentration.
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
When ready to perform an experiment, remove one aliquot of the stock solution from the freezer and allow it to thaw at room temperature.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).[9]
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution immediately for best results.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 68[1] - 112.5[9] | 198.6[1] - 328.6[9] | Sonication is recommended. Use fresh, anhydrous DMSO.[1][9] |
| Water | 3.57[9] - 8[1] | 10.43[9] | Sonication and heating to 60°C are recommended.[9] |
| Ethanol | 2[1] - 3[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [10] |
| In Solvent | -80°C | 1 year | [1][9] |
| In Solvent | -20°C | 1 month | [1] |
Visualizations
Caption: Mechanism of action of this compound as a PRMT5 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.mercer.edu [catalog.mercer.edu]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. This compound | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
LLY-283 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing LLY-283 dose-response curve experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation tables to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It functions as a SAM-competitive inhibitor, binding to the S-adenosylmethionine (SAM) pocket of the PRMT5:MEP50 complex.[4][5] This prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins, thereby inhibiting the formation of symmetric dimethylarginine (sDMA).[1][3]
Q2: What are the recommended in vitro and in-cell concentrations for this compound?
A2: this compound exhibits low nanomolar potency. The in vitro IC50 for PRMT5 enzymatic activity is approximately 22 nM.[2][6][7] In cellular assays, the IC50 for inhibiting the methylation of substrates like SmBB' is around 25 nM in cell lines such as MCF7.[2][4] For anti-proliferative effects, the IC50 can vary depending on the cell line and assay duration, for instance, it is approximately 46 nM in A375 cells in a 7-day assay.[1][6]
Q3: Is there a negative control compound available for this compound?
A3: Yes, LLY-284 is the diastereomer of this compound and serves as an ideal negative control.[3][4] It is significantly less potent, with an IC50 of 1074 ± 53 nM in biochemical assays, making it suitable for distinguishing specific PRMT5 inhibitory effects from potential off-target or non-specific effects of the chemical scaffold.[4]
Q4: How should I dissolve and store this compound?
A4: For in vitro and cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q5: What are the key cellular readouts to measure this compound target engagement and downstream effects?
A5: Key readouts include:
-
Target Engagement: Reduction in the symmetric dimethylation of PRMT5 substrates, such as SmBB' or SmD1/3, which can be measured by Western blot or ELISA.[8][9][10]
-
Downstream Functional Effects: Changes in alternative splicing of specific mRNAs like MDM4, which can be quantified using qPCR.[1][8]
-
Phenotypic Effects: Inhibition of cancer cell proliferation and viability, typically measured using assays like CellTiter-Glo®.[1][8]
Troubleshooting Guide
This guide addresses common issues that may arise during this compound dose-response experiments.
Issue 1: Higher than expected IC50 values or low potency in cellular assays.
-
Q: My IC50 value for this compound in a cell-based assay is significantly higher than the published values. What could be the cause?
-
A:
-
High Intracellular SAM Levels: this compound is a SAM-competitive inhibitor.[5] Cell types with high endogenous levels of S-adenosylmethionine (SAM) can compete with this compound for binding to PRMT5, leading to a rightward shift in the dose-response curve and a higher apparent IC50.[11] Consider using cell lysates to dilute intracellular SAM concentrations for target engagement studies.[11]
-
Assay Duration: The antiproliferative effects of PRMT5 inhibition can take several days to manifest.[1] Short incubation times (e.g., 24-48 hours) may not be sufficient to observe a potent effect. For proliferation assays, consider extending the treatment duration to 6 or 7 days.[1][9]
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to PRMT5 inhibition. Hematological tumors are often particularly sensitive.[1] Ensure the chosen cell line is known to be responsive to PRMT5 inhibition.
-
Compound Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
-
-
Issue 2: Inconsistent or non-reproducible dose-response curves.
-
Q: I am observing significant variability in my this compound dose-response experiments between replicates. What are the potential sources of this inconsistency?
-
A:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in proliferation and viability assays. Ensure precise and uniform cell seeding across all wells.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration that is consistent across all wells (typically ≤ 0.5%) and include a vehicle-only (DMSO) control.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.
-
Compound Precipitation: this compound may precipitate out of solution at high concentrations in aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing intermediate dilutions in a serum-free medium before adding to the final cell culture medium.
-
-
Issue 3: Discrepancy between target engagement and phenotypic readouts.
-
Q: I see potent inhibition of SmBB' methylation at low nanomolar concentrations, but the anti-proliferative IC50 is much higher. Why is there a disconnect?
-
A:
-
Temporal Lag: The inhibition of PRMT5's enzymatic activity (target engagement) is an early event. The downstream consequences, such as altered gene expression, splicing defects, and ultimately, the inhibition of cell proliferation, take time to accumulate. A disconnect between the IC50 for target engagement and the phenotypic IC50 is expected.
-
Cellular Redundancy/Compensation: Cells may have compensatory mechanisms that can partially overcome the initial effects of PRMT5 inhibition, delaying the onset of a proliferative arrest.
-
Assay Endpoint: The specific endpoint of the phenotypic assay matters. Assays measuring apoptosis may yield different results and time courses compared to those measuring metabolic activity or cell count.
-
-
Data Presentation
Table 1: this compound In Vitro and Cellular Activity
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC50 | PRMT5:MEP50 Complex | 22 ± 3 nM | [1][2] |
| Equilibrium Dissociation Constant (KD) | PRMT5:MEP50 Complex | 6 ± 2 nM | [1] |
| Cellular IC50 (SmBB' Methylation) | MCF7 Cells | 25 ± 1 nM | [1][4] |
| Cellular EC50 (MDM4 Splicing) | A375 Cells | ~40 nM | [1][4] |
| Cellular IC50 (Proliferation) | A375 Cells (7-day assay) | 46 ± 5 nM | [1] |
Experimental Protocols
1. Western Blot for SmBB' Symmetric Dimethylation
-
Objective: To determine the cellular potency of this compound by measuring the inhibition of a direct PRMT5 substrate.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) at a suitable density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a DMSO vehicle control for 48-72 hours.[2][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for symmetrically dimethylated SmBB' (SmBB'-Rme2s). Subsequently, probe with an antibody for total SmBB' or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software. Normalize the SmBB'-Rme2s signal to the total SmBB' or loading control signal. Plot the normalized values against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50.
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for an extended period, typically 6-7 days, to allow for the anti-proliferative effects to become apparent.[1]
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the percentage of viability against the log of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: this compound competitively inhibits the PRMT5/MEP50 complex.
Caption: General workflow for an this compound dose-response experiment.
Caption: Decision tree for troubleshooting high this compound IC50 values.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. catalog.mercer.edu [catalog.mercer.edu]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors | bioRxiv [biorxiv.org]
Technical Support Center: LLY-283 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the PRMT5 inhibitor, LLY-283.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It functions by binding to the S-adenosyl methionine (SAM) pocket of the PRMT5:MEP50 complex, thereby preventing the transfer of methyl groups to substrate proteins.[1][4] PRMT5 is a type II arginine methyltransferase that creates symmetric dimethylarginine marks on various proteins involved in cellular processes like RNA processing, signal transduction, and transcriptional regulation.[2][5][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions. For short-term use (up to a week), aliquots can be stored at 4°C.[2]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: In Vitro Stock Solutions: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] The solubility in DMSO is high (e.g., 68 mg/mL or 198.62 mM).[1] For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced toxicity. A negative control with the same concentration of DMSO should always be included.[2]
In Vivo Formulations: Preparing a clear and stable solution for animal studies is critical. A common formulation involves a multi-step process:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add saline or ddH2O to reach the desired final volume. It is crucial to add the solvents in the specified order and ensure the solution is clear after each addition. The mixed solution should be used immediately for optimal results.[1]
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Inconsistent IC50 Values in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate in aqueous media. Visually inspect the culture media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh dilution from the stock solution and ensure thorough mixing. The use of sonication or gentle heating (to 60°C) can aid in dissolving this compound in some solvents.[2] |
| Cell Seeding Density | Cell density can significantly impact the apparent potency of a compound. Ensure consistent cell seeding densities across all experiments and plates. Optimize the seeding density for your specific cell line and assay duration. |
| High Serum Concentration | High concentrations of serum in the culture medium can sometimes interfere with compound activity through protein binding. If you suspect this is an issue, try reducing the serum concentration during the compound treatment period, if compatible with your cell line's health. |
| Cellular SAM Levels | As this compound is a SAM-competitive inhibitor, variations in intracellular SAM concentrations could potentially influence its efficacy. While not a routine check, be aware that different cell lines or culture conditions can alter metabolic states and SAM levels. |
| Incorrect Assay Endpoint | The antiproliferative effects of PRMT5 inhibition can take time to manifest. For proliferation assays, a longer incubation period (e.g., 7 days) may be necessary to observe a significant effect.[7][8] |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure that cells are healthy and in the logarithmic growth phase at the time of treatment. Monitor cell morphology and viability. High passage numbers can lead to phenotypic drift, so use cells within a consistent and low passage range. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations across all wells. For serial dilutions, ensure thorough mixing at each step. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media. |
| Inadequate Controls | Always include appropriate controls in your experimental design. This should include a vehicle control (e.g., DMSO), a positive control (if available), and untreated cells. |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | At high concentrations, even selective inhibitors can exhibit off-target effects. Perform dose-response experiments to determine the optimal concentration range that inhibits PRMT5 activity without causing general toxicity. This compound has been shown to be highly selective for PRMT5 over a panel of 32 other methyltransferases at concentrations up to 10 µM.[8] |
| Solvent Toxicity | As mentioned, high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that the vehicle control has the same DMSO concentration as the experimental wells. |
| Cell Line Specific Sensitivity | Different cell lines can have varying sensitivities to PRMT5 inhibition due to their genetic background and dependencies. The antiproliferative effects of this compound have been observed across a range of cancer cell lines, with hematological tumors showing particular sensitivity.[7][8] |
| Use of Inactive Diastereomer | This compound has a diastereomer, LLY-284, which is significantly less active.[8] While not a common issue with purchased compounds, if synthesizing in-house, ensure the correct stereoisomer is being used. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Biochemical Assay | PRMT5:MEP50 complex | 22 ± 3 nM | [2] |
| Cellular Assay (SmBB' methylation) | MCF7 cells | 25 ± 1 nM | [2] |
| Cellular Assay (MDM4 splicing) | A375 cells | 40 nM | [8] |
| Proliferation Assay | A375 cells | 46 ± 5 nM | [8] |
Experimental Protocols
Protocol 1: PRMT5 Cellular Activity Assay (Western Blot)
This protocol is adapted from studies using MCF7 cells to assess the inhibition of symmetric dimethylation of SmBB', a known PRMT5 substrate.[7]
-
Cell Culture: Grow MCF7 cells in DMEM supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Seed cells in appropriate culture plates and allow them to reach approximately 40% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound or a DMSO control for 48 hours.
-
Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against symmetrically dimethylated SmBB' (SmBB'-Rme2s) and total SmBB'.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the SmBB'-Rme2s signal to the total SmBB' signal.
Protocol 2: MDM4 Alternative Splicing Assay (qPCR)
This protocol is based on the methodology used in A375 melanoma cells to measure the effect of this compound on the alternative splicing of MDM4.[8]
-
Cell Culture and Treatment: Culture A375 cells and treat with a dose range of this compound for 72 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using primers that specifically amplify the MDM4 mRNA isoform including exon 6 and primers that amplify a region of MDM4 that is not subject to this alternative splicing event (e.g., exon 5) for normalization.
-
Use a qPCR master mix containing SYBR Green or a probe-based system.
-
-
Analysis: Calculate the relative expression of the MDM4 isoform containing exon 6, normalized to the expression of the constitutive exon. This will indicate the extent of exon 6 skipping induced by this compound.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of PRMT5.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating PRMT5 Inhibition: A Comparative Guide to LLY-283 and LLY-284
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its diastereomer, LLY-284, which serves as a crucial negative control.[1][2] The information presented herein is supported by experimental data to assist researchers in the validation of PRMT5 inhibition in their studies. We also include a comparison with other alternative PRMT5 inhibitors to provide a broader context for compound selection.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3][4][5] This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][3][4][5] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][3][4][5]
This compound: A Potent and Selective PRMT5 Inhibitor
This compound has been identified as a potent and selective, orally bioavailable inhibitor of PRMT5.[1][3][4][6] It acts by competing with the cofactor S-adenosylmethionine (SAM) in the PRMT5 catalytic pocket.[2] In contrast, its diastereomer, LLY-284, is significantly less active, making it an ideal negative control for in vitro and in vivo experiments to ensure that the observed effects are due to specific PRMT5 inhibition.[1][2]
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound, LLY-284, and other widely used PRMT5 inhibitors.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PRMT5 | Enzymatic (radioactivity-based) | 22 ± 3 | [1][5] |
| LLY-284 | PRMT5 | Enzymatic (radioactivity-based) | 1074 ± 53 | [5] |
| EPZ015666 | PRMT5 | Enzymatic | ~22 | [1] |
| GSK3326595 (Pemrametostat) | PRMT5 | Enzymatic | ~6 | [7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| This compound | MCF7 | Western Blot | SmBB' Methylation | 25 ± 1 | [1] |
| This compound | A375 | Proliferation | Cell Viability | ~46 | |
| EPZ015666 | Z-138 | Proliferation | Cell Viability | ~18 | [1] |
| GSK3326595 (Pemrametostat) | various | Proliferation | Cell Viability | various | [7] |
Table 3: In Vivo Antitumor Activity
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | A375 (melanoma) | Oral | Significant tumor growth inhibition | [1][3][5] |
| EPZ015666 | Mantle Cell Lymphoma | Oral | Antiproliferative effects | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of PRMT5 inhibition.
PRMT5 Enzymatic Assay (Radioactivity-based)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a peptide substrate by PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVLR-NH2)
-
³H-SAM
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Scintillation fluid
Protocol:
-
Prepare a reaction mixture containing PRMT5/MEP50 enzyme, histone H4 peptide, and the test compound (this compound, LLY-284, or other inhibitors) in the assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Allow the filter paper to dry completely.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the ability of PRMT5 inhibitors to block the symmetric dimethylation of cellular proteins. A common substrate monitored is the spliceosomal protein SmBB'.
Materials:
-
Cell line of interest (e.g., MCF7)
-
This compound, LLY-284
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-symmetric dimethylarginine (SDMA) motif antibody (e.g., SYM10), anti-SmBB', and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, LLY-284, or a DMSO vehicle control for a specified duration (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total SmBB' and the loading control to normalize the SDMA signal.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with PRMT5 inhibitors.
Materials:
-
Cell line of interest
-
This compound, LLY-284
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, LLY-284, or a DMSO control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Visualizing PRMT5's Role and Experimental Design
The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway and a typical experimental workflow for validating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway.
Caption: PRMT5 Inhibitor Validation Workflow.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of LLY-283 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LLY-283, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), across various cancer cell lines. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a small molecule inhibitor that targets the S-adenosyl methionine (SAM) pocket of PRMT5, an enzyme frequently overexpressed in a variety of cancers, including those of the breast, lung, skin, ovaries, and stomach, as well as hematological malignancies.[1][2] By inhibiting PRMT5, this compound disrupts crucial cellular processes, including RNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1] This guide presents a comparative overview of this compound's efficacy against different cancer cell lines and provides context by comparing it with other PRMT5 inhibitors in clinical development.
Performance Data
The anti-proliferative activity of this compound has been evaluated in a panel of cancer cell lines using a 7-day proliferation assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A375 | Melanoma | 46 ± 5 |
| MCF7 | Breast Cancer | 25 ± 1 (cellular) |
| Z-138 | Mantle Cell Lymphoma | Not explicitly stated, but sensitive |
| NCI-H1048 | Lung Cancer | Sensitive |
| COLO-699 | Lung Cancer | Less Sensitive |
| DMS-53 | Lung Cancer | Less Sensitive |
Data for A375 and MCF7 from Bonday et al., ACS Medicinal Chemistry Letters, 2018.[1][2] Data for other cell lines is qualitative based on available literature.
Comparative Analysis with other PRMT5 Inhibitors
This compound is one of several PRMT5 inhibitors that have been developed for cancer therapy. The table below provides a comparison of this compound with other notable PRMT5 inhibitors that have entered clinical trials.
| Inhibitor | Mechanism of Action | Key Features | Clinical Trial Status (as of late 2023) |
| This compound | SAM-competitive | Potent and selective, orally bioavailable.[1][2] | Preclinical/Early Clinical |
| GSK3326595 (Epizyme) | Substrate-competitive | Potent inhibitor with an IC50 of 6.2 nM. | Phase I/II trials have been conducted.[3] |
| JNJ-64619178 (Janssen) | Pseudo-irreversible, SAM-competitive | Potent with a biochemical IC50 of 0.14 nM; shows prolonged inhibition.[4] | Phase I trials for solid tumors and lymphomas.[5][6] |
| PRT811 (Prelude Therapeutics) | Not specified | Shows clinical activity in glioma and uveal melanoma.[5] | Phase I trials completed.[3] |
Mechanism of Action: The PRMT5-MDM4-p53 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including components of the spliceosome. The inhibition of PRMT5 by this compound leads to a cascade of events culminating in p53-mediated cell cycle arrest and apoptosis.
Caption: this compound inhibits PRMT5, leading to aberrant MDM4 splicing and p53 activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Workflow for determining cell viability and IC50 values.
Protocol:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions.
-
Plates are mixed on an orbital shaker to induce cell lysis.
-
Luminescence is recorded using a plate reader.
-
The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for SmBB' Methylation
This technique is used to detect the levels of symmetrically dimethylated SmBB' (a direct substrate of PRMT5) in cells treated with this compound. A decrease in the methylated form of SmBB' indicates PRMT5 inhibition.
Protocol:
-
MCF7 cells are grown in DMEM supplemented with 10% FBS and antibiotics.[7]
-
Cells are treated with various concentrations of this compound or DMSO for 48 hours.[7]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for symmetrically dimethylated SmBB' and total SmBB' (as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The intensity of the bands is quantified, and the ratio of methylated SmBB' to total SmBB' is calculated.
MDM4 Splicing Analysis (RT-qPCR)
This method quantifies the relative amounts of full-length MDM4 mRNA and the splice variant lacking exon 6. An increase in the ratio of the short isoform to the full-length isoform indicates an effect on splicing.
Protocol:
-
A375 melanoma cells are treated with this compound for 72 hours.[1]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) is performed using primers that specifically amplify the MDM4 mRNA containing exon 6 (full-length) and primers that amplify a region common to both isoforms (e.g., exon 5) for normalization.[1]
-
The relative expression of the exon 6-containing transcript is calculated using the ΔΔCt method.
-
The EC50 value, the concentration of the drug that gives a half-maximal response, for exon 6 skipping is determined.[1]
Conclusion
This compound is a potent and selective PRMT5 inhibitor with significant anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving the disruption of RNA splicing and subsequent activation of the p53 tumor suppressor pathway, provides a strong rationale for its continued investigation as a cancer therapeutic. The data and protocols presented in this guide offer a foundation for researchers to design and interpret further studies on this compound and other PRMT5 inhibitors.
References
- 1. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
LLY-283: A Comparative Analysis of a Potent and Selective PRMT5 Inhibitor
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target for various cancers. This guide provides a detailed comparison of LLY-283, a potent and selective PRMT5 inhibitor, with other notable alternatives in the field. We will delve into supporting experimental data, detailed methodologies, and visual representations of key biological processes to offer researchers, scientists, and drug development professionals a comprehensive overview for validating the specificity of this compound for PRMT5.
Comparative Performance of PRMT5 Inhibitors
This compound demonstrates high potency in inhibiting PRMT5 activity, both in biochemical and cellular contexts. Its performance, when compared to other well-characterized PRMT5 inhibitors such as GSK3326595 and JNJ-64619178, highlights its standing as a significant research tool and potential therapeutic agent.[1][2][3]
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity |
| This compound | 22 | 25 | Highly selective against a panel of 32 methyltransferases.[2][4] |
| GSK3326595 | 6.2 | Not consistently reported | >4,000-fold selective over 20 other methyltransferases. |
| JNJ-64619178 | 0.14 | Varies by cell line | >80% inhibition of PRMT5 at 10 µM with <15% inhibition of other PRMTs.[1] |
Table 1: Comparison of Potency and Selectivity of PRMT5 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays, along with reported selectivity for this compound and its alternatives.
Experimental Protocols for Specificity Validation
Validating the on-target specificity of a small molecule inhibitor is crucial. A multi-pronged approach employing biochemical, cellular, and proteomic methods is essential to comprehensively assess the selectivity of this compound for PRMT5.
Biochemical Enzymatic Assay
This assay directly measures the enzymatic activity of purified PRMT5 in the presence of an inhibitor. A common method is a radioactivity-based assay that monitors the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide.
Protocol:
-
Prepare a reaction mixture containing purified recombinant PRMT5/MEP50 complex, a suitable substrate peptide (e.g., derived from histone H4), and [³H]-SAM in an appropriate assay buffer.
-
Add varying concentrations of this compound or a DMSO control to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and capture the methylated peptide on a filter membrane.
-
Wash the membrane to remove unincorporated [³H]-SAM.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This assay assesses the ability of an inhibitor to engage PRMT5 within a cellular context by measuring the methylation status of a known PRMT5 substrate, such as SmBB'.[5]
Protocol:
-
Culture cells (e.g., MCF7) to approximately 40% confluency.
-
Treat the cells with a dose-range of this compound or DMSO for a specified period (e.g., 48 hours).[3]
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the symmetrically dimethylated form of SmBB' (SmBB'-me2s).
-
Use an antibody against total SmBB' or a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in SmBB' methylation relative to the control.
Global Proteomics Analysis of Arginine Methylation (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry can provide a global and unbiased view of an inhibitor's effect on the entire methyl-proteome, thus revealing potential off-targets.
Protocol:
-
Culture two populations of cells in parallel: one in "light" medium containing standard amino acids and the other in "heavy" medium containing stable isotope-labeled arginine and lysine.
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO.
-
Combine equal amounts of protein from both cell populations.
-
Digest the mixed protein sample into peptides.
-
Enrich for methyl-arginine containing peptides using specific antibodies.
-
Analyze the enriched peptides by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of "heavy" and "light" peptides to identify proteins with altered methylation status upon inhibitor treatment.
Visualizing Biological Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the PRMT5 signaling pathway and the experimental workflow for validating inhibitor specificity.
Caption: The PRMT5 signaling pathway, illustrating its role in the nucleus and cytoplasm and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of the PRMT5 inhibitor this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scite.ai [scite.ai]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
LLY-283 Combination Therapy: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical validation studies on LLY-283 combination therapies. This compound is a potent and selective S-adenosyl methionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Inhibition of PRMT5, a type II arginine methyltransferase, disrupts critical cellular processes such as RNA splicing and transcriptional regulation, leading to anti-tumor activity. The following sections detail the efficacy of this compound in combination with other anti-cancer agents, supported by experimental data and detailed methodologies.
This compound and Temozolomide in Glioblastoma
The combination of this compound with the alkylating agent temozolomide (TMZ) has shown significant synergistic effects in preclinical models of glioblastoma (GBM).
Quantitative Data Summary
| Treatment Group | Median Survival (days) | Tumor Growth | Mechanism of Action |
| Vehicle Control | 20 | - | - |
| This compound Monotherapy | 23 | Reduced | Inhibition of PRMT5 |
| Temozolomide Monotherapy | 23 | Reduced | DNA alkylation |
| This compound + Temozolomide | 33[1] | Significantly reduced[1] | PRMT5 inhibition blocks homologous recombination repair, enhancing TMZ-induced DNA damage and apoptosis.[1] |
Experimental Protocols
In Vivo Glioblastoma Xenograft Model [1]
-
Cell Line: Patient-derived primary glioblastoma neurospheres (GBMNS), GSC040815-Luc, were used.
-
Animal Model: Intracranial implantation of GBMNS cells in mice.
-
Treatment Regimen:
-
Mice were treated with this compound and/or TMZ.
-
Specific dosages and administration schedules were employed as detailed in the primary study.
-
-
Endpoint Analysis:
-
Tumor growth was monitored, likely via bioluminescence imaging.
-
Survival was tracked until a pre-defined endpoint.
-
Mechanistic studies involved analyzing caspase 3/7 activity to assess apoptosis.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow of the in vivo glioblastoma study and the synergistic mechanism of this compound and Temozolomide.
This compound as a Radiosensitizer
This compound has been shown to enhance the efficacy of radiation therapy in preclinical cancer models by impairing the DNA damage response.
Quantitative Data Summary
| Cell Line | Treatment Group | Absolute Tumor Growth Delay (days) |
| U251 (Glioblastoma) | This compound (100 mg/kg) | 1.3 ± 1.7 |
| Radiation (3 Gy x 3) | 13.8 ± 1.4 | |
| This compound + Radiation | 22.5 ± 0.74[2] | |
| PSN1 (Pancreatic) | This compound (100 mg/kg) | 1.5 ± 1.17 |
| Radiation (3 Gy x 3) | 6.62 ± 0.78 | |
| This compound + Radiation | 13 ± 1.3[2] |
The combination treatment resulted in a greater than additive effect on tumor growth delay.[2]
Experimental Protocols
In Vitro Clonogenic Survival Assay [2]
-
Cell Seeding: Cells were seeded at clonal density.
-
Treatment: Cells were treated with this compound or vehicle (DMSO) for 1 hour, followed by irradiation.
-
Post-Irradiation: 24 hours later, the drug-containing media was replaced with fresh drug-free media.
-
Colony Formation: After 10-21 days, colonies were stained with crystal violet, and colonies with at least 50 cells were counted to calculate the surviving fraction.
In Vivo Xenograft Model [2]
-
Animal Model: Mice bearing U251 or PSN1 subcutaneous xenografts.
-
Treatment Regimen:
-
A single dose of this compound (100 mg/kg) or vehicle was administered via oral gavage 24 hours before each radiation dose.
-
Radiation (3 Gy) was delivered for three consecutive days.
-
-
Endpoint Analysis: Tumor volumes were measured to calculate the absolute growth delay.
Experimental Workflow and Mechanism
Caption: In vitro and in vivo workflows for studying this compound as a radiosensitizer and its mechanism of action.
This compound in Combination with MAT2A and PARP Inhibitors in Pancreatic Cancer
Preclinical evidence suggests that inhibiting PRMT5 can be a promising strategy in pancreatic cancer, particularly in combination with inhibitors of MAT2A and PARP. While specific quantitative data for this compound in these combinations is emerging, studies with other PRMT5 inhibitors provide a strong rationale.
Conceptual Framework and Supporting Evidence
-
PRMT5 and MAT2A Inhibition: In tumors with MTAP deletion (a common occurrence in pancreatic cancer), there is an accumulation of MTA, a partial PRMT5 inhibitor. This creates a vulnerability to further PRMT5 inhibition. MAT2A is crucial for producing SAM, the substrate for PRMT5. Therefore, combining a PRMT5 inhibitor with a MAT2A inhibitor is expected to have a synergistic anti-tumor effect in MTAP-deleted cancers. A study combining the MAT2A inhibitor IDE397 with an MTA-cooperative PRMT5 inhibitor showed durable tumor regressions in preclinical models of MTAP-deleted pancreatic cancer.[3]
-
PRMT5 and PARP Inhibition: PRMT5 inhibition has been shown to impair DNA damage repair pathways.[1] PARP inhibitors are effective in cancers with deficiencies in homologous recombination. Combining a PRMT5 inhibitor with a PARP inhibitor could therefore represent a synthetic lethal approach. An abstract reported that the combination of a PRMT5 inhibitor with a MAT2A or PARP inhibitor significantly reduced cancer cell invasion in a 3D organotypic model of pancreatic cancer.[4]
Experimental Protocols (General)
3D Organotypic Invasion Assay (protocol based on similar studies)
-
Co-culture: Pancreatic cancer cells are co-cultured with cancer-associated fibroblasts (CAFs) in a 3D matrix (e.g., Matrigel or collagen).
-
Treatment: The co-cultures are treated with the PRMT5 inhibitor (e.g., this compound), a MAT2A or PARP inhibitor, or the combination.
-
Invasion Analysis: After a defined incubation period, the extent of cancer cell invasion into the surrounding matrix is quantified using imaging techniques (e.g., confocal microscopy) and specialized analysis software.
Logical Relationship of Combination Therapy
Caption: The rationale behind combining PRMT5 inhibitors with MAT2A or PARP inhibitors in pancreatic cancer.
References
- 1. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PRMT5 enhances the radiosensitivity of tumor cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LLY-283
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling LLY-283. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Protocols
The handling of this compound requires stringent safety measures to prevent accidental exposure. The following table summarizes the recommended personal protective equipment and engineering controls.
| Control Type | Specification | Purpose |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure. |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. | To prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation within a chemical fume hood to contain any airborne powder.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Use dedicated, clean spatulas and weighing boats.
2. Dissolution:
-
This compound is soluble in organic solvents such as ethanol and DMSO.[1]
-
When dissolving, add the solvent slowly to the powdered compound to avoid splashing.
-
If using a vortex or sonicator, ensure the vial is securely capped.
3. Experimental Use:
-
Keep containers of this compound closed when not in use to prevent contamination and accidental spills.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Avoid the creation of aerosols.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Ensure the spill area is thoroughly decontaminated after cleanup.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste.
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
